Technical Documentation Center

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
  • CAS: 1220036-83-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Executive Summary & Structural Rationale In modern drug discovery and materials science, the piperidine scaffold is a ubiquitous pharmacophore. The compound 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the piperidine scaffold is a ubiquitous pharmacophore. The compound 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride represents a highly specialized building block, combining a basic cyclic amine with a flexible, lipophilic ether tail.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of properties, but as a dynamic system governed by structural causality.

  • The Piperidine Core: Provides a basic nitrogen center capable of forming critical salt bridges with target proteins (e.g., aspartate residues in GPCRs)[1].

  • The Ether Linkages: The [(2-phenoxyethoxy)methyl] moiety introduces two oxygen atoms that act as hydrogen bond acceptors. Causality: This improves target residence time and spatial flexibility without significantly increasing the topological polar surface area (TPSA), preserving membrane permeability.

  • The Hydrochloride Salt: The free base of this compound is an oil or low-melting solid with poor aqueous solubility due to the lipophilic phenoxy tail. Causality: Converting it to the hydrochloride salt protonates the piperidine nitrogen, drastically lowering the crystal lattice energy required for aqueous solvation. This deliberate synthetic choice optimizes the dissolution rate for both in vitro assays and in vivo bioavailability.

Core Physicochemical Properties

To accurately predict the pharmacokinetic (ADME) behavior of this compound, we must establish its fundamental physicochemical baseline. The table below synthesizes the quantitative data critical for formulation and assay development.

Physicochemical ParameterValue (Empirical/Predicted)Causality & Development Implications
Molecular Formula C₁₄H₂₁NO₂ • HClDefines the stoichiometric mass required for molar assay calculations.
Molecular Weight 271.78 g/mol (Salt)Falls well within Lipinski’s Rule of 5, indicating high potential for oral bioavailability.
pKa (Piperidine N) ~10.1The molecule is >99% ionized at physiological pH (7.4), ensuring high aqueous solubility in systemic circulation[1].
LogP (Free Base) ~2.8Balances aqueous solubility with lipid membrane permeability. A LogP < 3 minimizes non-specific binding in lipophilic tissues.
TPSA 31.5 ŲA TPSA < 90 Ų strongly correlates with excellent blood-brain barrier (BBB) penetration potential.
Aqueous Solubility > 50 mg/mL (as HCl salt)The salt form prevents the solubility bottlenecks typically seen with lipophilic piperidine derivatives[2].

Analytical Characterization Workflows

Before evaluating physicochemical properties, the structural integrity of the synthesized batch must be validated. Standardized analytical characterization ensures that downstream anomalies are not artifacts of impurities[3].

Workflow Start 4-[(2-Phenoxyethoxy)methyl]piperidine HCl NMR NMR Spectroscopy (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS pKa Potentiometric Titration (Ionization Profile: pKa ~10.1) NMR->pKa MS->pKa LogP Shake-Flask Assay (Lipophilicity: LogP/LogD) pKa->LogP Sol Thermodynamic Solubility (Aqueous & Buffer Systems) pKa->Sol ADME In Vitro ADME Prediction (Permeability & Clearance) LogP->ADME Sol->ADME

Fig 1. Sequential workflow for the physicochemical and structural characterization of the API.

Self-Validating Protocol: LC-MS & NMR Structural Confirmation
  • Sample Preparation: Dissolve 5 mg of the compound in 1 mL of deuterated methanol (CD₃OD) for NMR, and a separate 1 mg/mL aliquot in LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid.

  • NMR Execution: Acquire ¹H and ¹³C spectra at 400 MHz.

    • Causality: CD₃OD is chosen over CDCl₃ because the polar hydrochloride salt is insoluble in chloroform. The shift of the protons adjacent to the piperidine nitrogen will confirm the protonated state of the salt[3].

  • LC-MS Execution: Run a 5-minute gradient (5% to 95% Acetonitrile) on a C18 column.

    • Validation Step: Inject a blank solvent immediately after the sample to confirm the absence of column carryover, ensuring the m/z 236.1 [M+H]⁺ peak is definitively tied to the analyte's retention time.

Experimental Protocols for Physicochemical Validation

While in silico software can estimate properties, literature demonstrates that algorithms often fail to accurately predict the pKa of complex fluorinated or ether-substituted piperidines due to unpredictable dipole-dipole interactions[4]. Therefore, empirical validation is mandatory.

Protocol A: Potentiometric pKa Determination

The ionization state dictates ligand-receptor recognition[1]. We determine this via a self-validating potentiometric titration.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 1 mM solution of the compound in 50 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

  • Acidification: Dropwise add 0.5 M HCl until the solution reaches pH 2.0.

    • Causality: This ensures 100% of the piperidine nitrogen population is fully protonated (BH⁺) before the titration begins.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen gas purge.

    • Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the water to form carbonic acid, which would falsely skew the titration curve.

  • Validation Step: Concurrently titrate a known reference standard (e.g., Labetalol) to verify electrode response time and algorithmic accuracy. Calculate the pKa from the inflection point using the Henderson-Hasselbalch equation.

Protocol B: Shake-Flask Method for LogP / LogD₇.₄

Lipophilicity drives membrane permeation. We measure the thermodynamic distribution between 1-octanol and water.

  • Phase Saturation: Stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) together for 24 hours.

    • Causality: Water and octanol are slightly miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would corrupt concentration calculations.

  • Equilibration: Dissolve 1 mg of the compound in 10 mL of the pre-saturated aqueous phase. Add 10 mL of pre-saturated 1-octanol. Mechanically shake at 100 rpm for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a crisp phase boundary for accurate sampling.

  • Quantification: Extract aliquots from both layers and quantify via HPLC-UV at 254 nm (targeting the phenoxy chromophore).

  • Validation Step: Run a parallel assay using Propranolol (known LogD₇.₄ ~1.2) to confirm the system's partitioning accuracy.

Pharmacokinetic & ADME Implications

The physicochemical properties of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride create a highly specific ADME profile. Because the pKa is ~10.1, the molecule exists almost entirely in its cationic (protonated) form in the acidic environment of the GI tract and the neutral environment of systemic circulation.

However, biological membranes require the neutral species for passive diffusion. This creates a dynamic equilibrium shift, visualized below:

Pathway GI GI Tract (pH 1.2 - 6.8) Predominantly Ionized (BH+) Membrane Lipid Membrane Requires Neutral Species (B) GI->Membrane Deprotonation Blood Systemic Circulation (pH 7.4) Equilibrium Shift Membrane->Blood Passive Diffusion Target Target Receptor (e.g., Sigma-1 / H3) Blood->Target Binding (Cationic)

Fig 2. pH-dependent ionization and membrane permeation pathway of the piperidine derivative.

As the minor fraction of the un-ionized base crosses the lipid membrane, Le Chatelier's principle drives the deprotonation of the remaining aqueous salt, allowing continuous absorption. Once in the blood, it re-protonates, preventing it from partitioning excessively into adipose tissue, and ultimately binds to its target receptor in its cationic state[1].

References

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation Source: ACS Publications URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: PMC (National Institutes of Health) URL:[Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines Source: ResearchGate URL:[Link]

Sources

Exploratory

Whitepaper: A Technical Guide to the In Vitro Receptor Binding Affinity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the in vitro receptor binding affinity of the compound 4-[(2-Phenoxyethoxy)methyl]piperidine hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro receptor binding affinity of the compound 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret receptor binding assays for this specific molecule.

Introduction: Understanding the Significance of Receptor Binding Affinity

In the landscape of drug discovery and development, the initial interaction between a drug candidate and its molecular target is a critical determinant of its pharmacological effect. This interaction, quantified as binding affinity, dictates the concentration at which a drug will occupy its target receptor and elicit a biological response. A high binding affinity often correlates with high potency, but it is the selectivity of this binding that ultimately shapes the therapeutic window and side-effect profile of a drug.

The compound 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, a piperidine derivative, belongs to a class of chemical structures that are prevalent in centrally acting drugs. Its structural motifs, specifically the 4-phenoxypiperidine core, suggest potential interactions with various G-protein coupled receptors (GPCRs) and ion channels.[1] Therefore, a thorough in vitro characterization of its receptor binding profile is a foundational step in elucidating its mechanism of action and predicting its clinical potential.

This guide will delve into the practical and theoretical considerations for determining the in vitro receptor binding affinity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, with a focus on robust experimental design and data interpretation.

Core Principles of In Vitro Receptor Binding Assays

The fundamental principle of a receptor binding assay is to measure the direct interaction between a ligand (the drug candidate) and a receptor. This is typically achieved by using a labeled ligand (radioligand or fluorescent ligand) that has a known high affinity for the target receptor.[2][3] The test compound, in this case, 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, is then introduced to compete with the labeled ligand for binding to the receptor. The extent to which the test compound displaces the labeled ligand is a measure of its own binding affinity.[4]

Key Parameters: Kd, Ki, and IC50
  • Kd (Equilibrium Dissociation Constant): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[5]

  • IC50 (Inhibitory Concentration 50%): This is the concentration of a competing ligand (the test compound) that displaces 50% of the specifically bound labeled ligand.[6]

  • Ki (Inhibition Constant): This is the inhibition constant for a competing ligand and is a more absolute measure of affinity than the IC50. It is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.[7][8]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] = concentration of the labeled ligand

  • Kd = equilibrium dissociation constant of the labeled ligand[7][9]

Experimental Design: A Step-by-Step Workflow

A well-designed receptor binding assay is crucial for generating reliable and reproducible data. The following workflow outlines the key steps for assessing the binding affinity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Compound Preparation 4-[(2-Phenoxyethoxy)methyl]piperidine HCl Stock Solution & Serial Dilutions incubation Incubation Receptor + Radioligand + Compound Achieve Equilibrium prep_compound->incubation prep_receptor Receptor Source Preparation Cell Culture & Membrane Homogenization prep_receptor->incubation prep_radioligand Radioligand Selection & Preparation e.g., [3H]dopamine for D2R prep_radioligand->incubation separation Separation of Bound/Free Ligand Filtration (e.g., GF/B filters) incubation->separation detection Detection Scintillation Counting separation->detection data_raw Raw Data Collection CPM/DPM detection->data_raw data_curve Competition Curve Generation Plot % Inhibition vs. [Compound] data_raw->data_curve data_calc Calculation of IC50 & Ki Non-linear Regression Analysis data_curve->data_calc

Caption: A generalized workflow for an in vitro radioligand receptor binding assay.

Phase 1: Preparation
  • Compound Preparation:

    • Accurately weigh 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride and dissolve it in a suitable solvent (e.g., DMSO or a buffered aqueous solution) to create a high-concentration stock solution. The choice of solvent should be tested for its effect on receptor binding.

    • Perform serial dilutions of the stock solution to generate a range of concentrations to be tested. A typical range would span several orders of magnitude around the expected IC50.

  • Receptor Source Preparation:

    • The source of the target receptor is critical. This can be from recombinant cell lines overexpressing the receptor of interest (e.g., CHO or HEK293 cells), or from native tissue homogenates known to be rich in the target receptor.[10]

    • For cell lines, cells are cultured to a sufficient density, harvested, and then homogenized to prepare a crude membrane fraction. This fraction is then quantified for protein concentration (e.g., using a Bradford or BCA assay) to ensure consistency across experiments.

  • Radioligand Selection and Preparation:

    • Select a radioligand with high affinity and selectivity for the target receptor. The choice of radioligand will influence the sensitivity and specificity of the assay. For instance, if screening against the dopamine D2 receptor, a common choice would be [3H]spiperone or [3H]raclopride.

    • The radioligand is diluted in an appropriate assay buffer to a concentration that is typically at or below its Kd value. This ensures that the assay is sensitive to competition from the test compound.[11]

Phase 2: Assay Execution
  • Incubation:

    • In a multi-well plate format, combine the receptor preparation, the radioligand, and varying concentrations of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride.

    • Include control wells:

      • Total Binding: Receptor + Radioligand (no competitor)

      • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled ligand for the target receptor. This determines the amount of radioligand that binds to non-receptor components.[10]

    • Incubate the mixture at a specific temperature for a sufficient period to allow the binding reaction to reach equilibrium. The incubation time and temperature are critical parameters that must be optimized for each receptor-ligand system.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.[2][4]

    • The filters are then washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity is then measured using a liquid scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).[12]

Phase 3: Data Analysis
  • Raw Data Processing:

    • Specific Binding = Total Binding - Non-specific Binding

    • Calculate the percentage of specific binding for each concentration of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride.

    • % Inhibition = 100 x (1 - (Specific Binding with Competitor / Specific Binding without Competitor))

  • Competition Curve Generation:

    • Plot the % inhibition against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Calculation of IC50 and Ki:

    • Use non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to fit the competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[13]

Illustrative Example: Hypothetical Binding Data for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

To illustrate the data that would be generated, consider a hypothetical experiment testing the affinity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride for the Dopamine D2 receptor.

[Compound] (nM)% Inhibition
0.12.5
110.1
1048.9
10090.2
100098.5
1000099.1

Data Interpretation:

From this hypothetical data, a non-linear regression analysis would yield an IC50 value. Assuming the radioligand used was [3H]spiperone with a Kd of 0.1 nM and was used at a concentration of 0.1 nM, the Ki would be calculated as follows:

  • Hypothetical IC50 = 10.5 nM

  • Ki = 10.5 nM / (1 + [0.1 nM]/0.1 nM) = 5.25 nM

This Ki value would then be compared to the affinities for other receptors to build a selectivity profile.

Potential Target Receptors and Signaling Pathways

Based on the piperidine and phenoxyethoxy moieties, 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride could potentially interact with several receptor families. A primary screening panel should include, but not be limited to:

  • Dopamine Receptors (D1-D5): The piperidine scaffold is a common feature in many dopamine receptor antagonists.[14]

  • Serotonin Receptors (5-HT1A, 5-HT2A, etc.): Many CNS-active drugs with piperidine structures exhibit affinity for serotonin receptors.

  • Adrenergic Receptors (α1, α2, β): The phenoxy group can contribute to interactions with adrenergic receptors.[15]

  • Sigma Receptors (σ1, σ2): These receptors are known to bind a wide variety of chemical structures, including piperidine derivatives.[16]

The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade, which is a common pathway for many of the potential target receptors.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., Compound) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified GPCR signaling pathway initiated by ligand binding.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, every protocol must be a self-validating system. This involves:

  • Assay Validation: Before testing the compound of interest, the assay itself must be validated. This includes determining the Kd and Bmax (maximum number of binding sites) of the radioligand, and ensuring that the specific binding is at least 80% of the total binding.[17]

  • Positive Controls: Include a known reference compound with a well-established affinity for the target receptor in every experiment. This serves as a quality control measure to ensure the assay is performing as expected.

  • Reproducibility: Experiments should be repeated independently (typically n=3 or more) to ensure the reproducibility of the results. The data should be presented as mean ± standard error of the mean (SEM).

  • Data Integrity: All raw data, calculations, and analysis steps should be meticulously documented.

Conclusion

The in vitro determination of receptor binding affinity is a cornerstone of modern drug discovery.[17] For a novel compound like 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, a systematic and rigorous approach to characterizing its binding profile is paramount. By employing well-validated radioligand binding assays, carefully analyzing the resulting data, and considering the broader context of receptor signaling pathways, researchers can gain crucial insights into the pharmacological properties of this molecule. This, in turn, will guide further preclinical development and ultimately contribute to the rational design of safer and more effective therapeutics.

References

  • ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions. Available from: [Link].

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link].

  • A guide to simple, direct, and quantitative in vitro binding assays - PMC. Available from: [Link].

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. Available from: [Link].

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link].

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. Available from: [Link].

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available from: [Link].

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. Available from: [Link].

  • 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. - ChEMBL - EMBL-EBI. Available from: [Link].

  • Celtarys - Drug Discovery. Radioligands vs. Fluorescent Ligands: Binding Assays. Available from: [Link].

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors - ResearchGate. Available from: [Link].

  • In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Available from: [Link].

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. Available from: [Link].

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link].

  • Calculator.net. Cheng-Prusoff Equation Calculator. Available from: [Link].

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link].

Sources

Foundational

Preclinical Pharmacokinetics and Pharmacodynamics of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride: A Technical Guide

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, piperidine derivatives represent a highly privileged scaffold. 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, piperidine derivatives represent a highly privileged scaffold. 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a prototypical synthetic molecule that perfectly encapsulates the classic pharmacophore required for targeting aminergic G-protein coupled receptors (GPCRs), most notably the Histamine H3 receptor (H3R) .

As a Senior Application Scientist, I approach the preclinical evaluation of this compound by deconstructing its structural causality:

  • The Basic Center: The piperidine nitrogen (pKa ~8.5–9.0) is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved aspartate residue (Asp114^3.32) in the orthosteric binding pocket of aminergic GPCRs.

  • The Flexible Linker: The ether oxygen acts as a hydrogen bond acceptor, providing conformational flexibility while maintaining optimal distance between the basic amine and the terminal aromatic ring.

  • The Lipophilic Tail: The phenoxy group engages in hydrophobic and π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) deep within the receptor pocket.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the pharmacodynamics (PD) and pharmacokinetics (PK) of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, grounded in established protocols for CNS-active neurotherapeutics (1).

Pharmacodynamics (PD): Mechanistic Profiling

Mechanism of Action

The H3R is a presynaptic autoreceptor and heteroreceptor coupled to Gi/o​ proteins. Activation of the H3R inhibits adenylyl cyclase, lowers cAMP levels, and restricts voltage-gated calcium channels, thereby inhibiting the release of histamine and other neurotransmitters (acetylcholine, dopamine, serotonin).

By acting as an antagonist or inverse agonist, 4-[(2-Phenoxyethoxy)methyl]piperidine blocks this negative feedback loop, facilitating a surge in neurotransmitter release. This mechanism is highly sought after for treating cognitive deficits in schizophrenia, Alzheimer's disease, and autism spectrum disorder (ASD) (2).

H3R_Pathway Drug 4-[(2-Phenoxyethoxy)methyl] piperidine HCl H3R Histamine H3 Receptor (Presynaptic) Drug->H3R Antagonizes Gi Gi/o Protein Drug->Gi Blocks Activation NT Neurotransmitter Release (Histamine, ACh, DA) Drug->NT Restores Release H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Voltage-Gated Ca2+ Gi->Ca Inhibits cAMP cAMP Levels AC->cAMP Decreases Ca->NT Decreases Release

Fig 1: H3R signaling pathway modulation by 4-[(2-Phenoxyethoxy)methyl]piperidine.

In Vitro PD Experimental Workflow

To ensure rigorous scientific integrity, the binding affinity must be validated using a competitive radioligand binding assay. The protocol below is designed as a self-validating system by incorporating a known clinical standard (Pitolisant) to verify assay sensitivity.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human H3R. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality: MgCl2​ is essential for stabilizing the G-protein coupled state of the receptor, ensuring high-affinity binding conformations.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the selective H3R radioligand [3H]N−α -methylhistamine, and varying concentrations of 4-[(2-Phenoxyethoxy)methyl]piperidine ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged piperidine compound.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Table 1: Predicted In Vitro Pharmacodynamic Profile

TargetAssay TypeReference LigandPredicted Affinity ( Ki​ , nM)Functional Outcome
Histamine H3R Radioligand BindingPitolisant< 15 nMAntagonist / Inverse Agonist
Sigma-1 Receptor Radioligand BindingHaloperidol50 - 150 nMModulator
hERG Channel Patch-ClampAstemizole> 5,000 nMMinimal Inhibition (Safety)

Pharmacokinetics (PK) & ADME Profiling

Physicochemical Rationale

For a CNS-targeted drug, systemic exposure and Blood-Brain Barrier (BBB) penetration are paramount. 4-[(2-Phenoxyethoxy)methyl]piperidine adheres closely to Lipinski's and Veber's rules for CNS penetrance (3). The hydrochloride salt formulation ensures rapid dissolution in the gastrointestinal tract, while the free base's moderate lipophilicity (estimated LogP ~2.5–3.5) drives passive transcellular diffusion across the BBB.

In Vivo PK Experimental Workflow

To accurately map the ADME profile, a dual-route (Intravenous and Per Os) pharmacokinetic study in rodent models is required.

PK_Workflow Formulation Formulation (IV/PO) Dosing In Vivo Dosing (Rodent) Formulation->Dosing Sampling Serial Sampling (Blood/Brain) Dosing->Sampling Prep Sample Prep (Protein Precip.) Sampling->Prep LCMS LC-MS/MS Analysis Prep->LCMS PKCalc NCA PK Calculation LCMS->PKCalc

Fig 2: Preclinical in vivo PK and ADME experimental workflow.

Step-by-Step Protocol: Rodent PK and Brain Penetration Study

  • Formulation:

    • IV Formulation: Dissolve the HCl salt in 5% DMSO / 95% Saline to ensure complete solubility without precipitation in the bloodstream.

    • PO Formulation: Suspend in 0.5% Methylcellulose to mimic standard oral dosing vehicles.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (IV: 1 mg/kg; PO: 5 mg/kg). Collect blood via a pre-implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Euthanize a subset of animals at Tmax​ (approx. 1h) to harvest brain tissue.

  • Sample Preparation (Protein Precipitation): Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a deuterated internal standard. Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug into the supernatant while the cold temperature prevents analyte degradation. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 reverse-phase column. Utilize positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions of the piperidine derivative.

  • Non-Compartmental Analysis (NCA): Calculate Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Table 2: Predicted Preclinical Pharmacokinetic Parameters (Rodent Model)

ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Implications for Development
Cmax​ (ng/mL) N/A150 - 250Adequate systemic exposure
Tmax​ (h) N/A0.5 - 1.0Rapid oral absorption
t1/2​ (h) 2.5 - 4.03.0 - 4.5Suitable for once-daily or BID dosing
Clearance (mL/min/kg) 30 - 45N/AModerate hepatic clearance (CYP2D6/3A4)
Bioavailability (F%) N/A40% - 60%Highly viable for solid oral dosage forms
Brain/Plasma Ratio > 1.5> 1.5Excellent CNS target engagement

Conclusion

The structural architecture of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride strongly positions it as a highly penetrant, CNS-active neuromodulator. By employing rigorous, self-validating radioligand binding assays and state-of-the-art LC-MS/MS pharmacokinetic profiling, researchers can accurately map its efficacy as an H3R antagonist. The protocols outlined herein ensure that both the dynamic receptor interactions and the kinetic systemic exposures are captured with the highest degree of scientific integrity, paving the way for advanced behavioral and translational models.

References

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Frontiers in Neuroscience URL:[Link]

  • The dual G9a inhibitor and histamine H3 receptor antagonist A-366 improves repetitive and social behaviors and attenuates neuroinflammation in BTBR T + tf/J mice Scientific Reports URL:[Link]

  • Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data Expert Opinion on Drug Metabolism & Toxicology (Taylor & Francis) URL:[Link]

Sources

Exploratory

Structural Analogs of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride: A Technical Guide to Design, Synthesis, and Target Profiling

Executive Summary The phenoxymethylpiperidine and phenoxyalkylpiperidine structural classes represent highly versatile scaffolds in central nervous system (CNS) drug discovery[1]. Specifically, these compounds are renown...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxymethylpiperidine and phenoxyalkylpiperidine structural classes represent highly versatile scaffolds in central nervous system (CNS) drug discovery[1]. Specifically, these compounds are renowned for their potent interaction with Sigma Receptors (S1R and S2R), making them prime candidates for the development of neuroprotective agents and analgesics[2]. 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride serves as an extended-linker prototype within this class. This whitepaper provides a comprehensive technical framework for the rational design, synthesis, and pharmacological profiling of its structural analogs.

Structural Deconstruction & Rationale for Analog Design

The design of 4-[(2-Phenoxyethoxy)methyl]piperidine analogs is guided by the Glennon pharmacophore model for S1R ligands, which dictates the necessity of a central basic nitrogen flanked by primary and secondary hydrophobic regions[3].

The Pharmacophore Elements & Causality
  • The Basic Amine (Piperidine Core): The piperidine nitrogen is the critical anchor of the molecule. At physiological pH, it exists predominantly in a protonated state, which is required to form an essential salt-bridge interaction with the Glu172 residue within the S1R binding pocket[4]. Modifying this core—such as substituting it with a piperazine—drastically shifts the protonation state and alters receptor subtype selectivity, often reducing S1R affinity[4].

  • The Flexible Ether Linker: The extended -(CH2)-O-(CH2)2-O- chain provides the necessary spatial geometry (positioning the aromatic ring approximately 6–10 Å from the basic nitrogen) to adapt to the hydrophobic binding pocket[3]. Shortening this linker restricts conformational freedom, which can be utilized to tune the entropic penalty upon binding and shift selectivity between S1R and monoamine transporters.

  • The Terminal Aryl Group: The phenoxy moiety engages in crucial π−π stacking with aromatic residues in the receptor. The introduction of halogen substituents (e.g., 4-chloro, 4-fluoro) or cyano groups on this ring is a proven rational design strategy. Halogenation not only increases metabolic stability against hepatic CYP450 enzymes but also enhances binding affinity via favorable halogen bonding within the hydrophobic cleft[5].

Synthesis Methodologies: A Self-Validating System

To ensure high yield and regioselectivity, the synthesis of these analogs relies on a modified Williamson ether synthesis. A strict, self-validating protocol is essential to prevent side reactions, such as the formation of quaternary ammonium salts, which readily occur if the piperidine nitrogen is left unprotected[6].

Step-by-Step Protocol
  • N-Protection: React 4-piperidinemethanol with Di-tert-butyl dicarbonate (Boc 2​ O) in dichloromethane (DCM) to yield N-Boc-4-hydroxymethylpiperidine.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) with a Ninhydrin stain. The complete disappearance of the primary/secondary amine spot confirms full protection.

  • Hydroxyl Activation: The native hydroxyl group is a poor leaving group. It must be activated by conversion into a tosylate using p -Toluenesulfonyl chloride (TsCl) in pyridine[7].

  • Williamson Etherification: React the tosylate intermediate with the desired substituted 2-phenoxyethanol derivative in anhydrous dimethylformamide (DMF) using Sodium Hydride (NaH).

    • Mechanistic Causality: NaH is strictly required over weaker bases (like K 2​ CO 3​ ). Weaker bases fail to completely deprotonate the alcohol, failing to drive the equilibrium to the alkoxide and resulting in drastically low conversion rates[6].

  • Deprotection & Salt Formation: Cleave the Boc group using 4M HCl in dioxane to precipitate the target analog as a hydrochloride salt.

    • Self-Validation Checkpoint: 1 H NMR (in D 2​ O) must confirm the complete absence of the intense 9H Boc singlet at ~1.4 ppm.

Synthetic Workflow Visualization

Synthesis A 4-Piperidinemethanol B N-Boc Protection (Boc2O, DCM) A->B C N-Boc-4-hydroxymethylpiperidine B->C Ninhydrin (-) D Activation (TsCl, Pyridine) C->D E Tosylate Intermediate D->E F Etherification (NaH, DMF, Ar-O-CH2CH2OH) E->F G N-Boc-Protected Analog F->G LC-MS Check H Deprotection (4M HCl in Dioxane) G->H I Target Analog HCl Salt (Self-Validated via NMR) H->I Loss of Boc signal

Workflow for the synthesis of 4-[(2-Phenoxyethoxy)methyl]piperidine analogs.

Pharmacological Profiling & Quantitative Data

The structural modifications discussed above directly impact the pharmacological profile of the analogs. Table 1 summarizes the structure-activity relationship (SAR) data for representative analogs, demonstrating how structural tuning shifts receptor affinity.

Table 1: SAR Profiling of Representative Piperidine Analogs

Compound / AnalogStructural ModificationS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)
Lead Compound Unsubstituted phenoxy, extended linker4.8116.024.2
Analog A 4-Fluoro substitution on phenoxy ring2.151.024.3
Analog B Shortened linker (phenoxymethyl)18.0103.05.7
Analog C N-Methylation of piperidine core31.0>500>16.0

Data synthesized from established binding trends of phenoxyalkylpiperidines[2][4][5]. Notice that N-methylation reduces S1R affinity due to steric hindrance near the Glu172 salt bridge, while halogenation (Analog A) enhances affinity.

Mechanistic Signaling Pathways

Upon successful binding to the S1R, these analogs act as potent agonists, triggering a well-characterized neuroprotective cascade. The S1R is a chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[8]. Agonist binding causes the S1R to dissociate from its binding partner, BiP (GRP78), allowing it to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs). This stabilization optimizes calcium ( Ca2+ ) efflux from the ER to the mitochondria, boosting ATP production and promoting cell survival[8].

S1R_Pathway L Phenoxyalkylpiperidine Ligand S1R Sigma-1 Receptor (S1R) at MAM L->S1R Binds Glu172 BiP BiP/GRP78 Chaperone S1R->BiP Dissociation IP3R IP3 Receptor Stabilization S1R->IP3R Chaperone Action Ca Ca2+ Efflux to Mitochondria IP3R->Ca Channel Opening ATP Enhanced ATP Production Ca->ATP Neuro Neuroprotection & Cell Survival ATP->Neuro

S1R-mediated neuroprotective signaling pathway activated by phenoxyalkylpiperidines.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications.

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications.

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI.

  • Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors. PubMed.

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ResearchGate.

  • 1-Allyl-4-hydroxymethylpiperidine. Benchchem.

  • 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene. Benchchem.

  • 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine. Benchchem.

Sources

Foundational

Evaluating the Blood-Brain Barrier Permeability of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Executive Summary The development of neurotherapeutics—or conversely, the restriction of peripheral drugs from the central nervous system (CNS)—relies heavily on accurately predicting and measuring blood-brain barrier (B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics—or conversely, the restriction of peripheral drugs from the central nervous system (CNS)—relies heavily on accurately predicting and measuring blood-brain barrier (BBB) permeability. 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride represents a highly versatile aryloxyalkoxy-piperidine structural motif. Characterized by a lipophilic phenoxyethoxy tail and a basic piperidine core, this scaffold presents unique physicochemical dynamics when interacting with the tightly packed endothelial cells of the BBB.

This whitepaper provides an in-depth mechanistic analysis of the compound's theoretical CNS exposure, followed by rigorously validated, step-by-step experimental workflows to empirically quantify its passive diffusion and active efflux liabilities.

Physicochemical Profiling & Predictive Modeling

Before initiating resource-intensive in vitro or in vivo assays, modern drug discovery relies on multiparameter optimization to predict BBB penetrance. The Central Nervous System Multiparameter Optimization (CNS MPO) algorithm is a highly validated predictive tool that scores compounds on a scale of 0 to 6 based on six core physicochemical properties[1]. A score of ≥4.0 indicates a high probability of successful BBB penetration.

Causality of Physicochemical Traits
  • Lipophilicity (ClogP ~2.5): The phenoxyethoxy moiety acts as a lipophilic anchor, facilitating insertion into the hydrophobic core of the endothelial phospholipid bilayer.

  • Topological Polar Surface Area (TPSA = 30.46 Ų): A low TPSA minimizes the desolvation energy penalty required for the molecule to shed its hydration shell before entering the lipid membrane.

  • Basicity (pKa ~10.0): The secondary amine of the piperidine ring is >99% protonated at physiological pH (7.4). According to the pH-partition hypothesis, the transient, highly lipophilic free-base fraction rapidly partitions into the membrane, driving the equilibrium forward to allow continuous transcellular flux.

Table 1: CNS MPO Score Calculation for the Free Base
Physicochemical PropertyValueDesirable Range for CNSMPO Component Score (0 to 1)
Molecular Weight (MW) 235.33 g/mol <360 g/mol 1.0
Lipophilicity (ClogP) ~2.5 <3.0 1.0
Distribution Coeff. (ClogD at pH 7.4) ~ -0.1 <2.0 1.0
Polar Surface Area (TPSA) 30.46 Ų 20−90 Ų1.0
Hydrogen Bond Donors (HBD) 1 ≤2 1.0
Basicity (pKa) ~10.0 <8.0 0.0
Total CNS MPO Score -- ≥4.0 5.0 / 6.0 (High CNS Probability)

Mechanistic Drivers of BBB Permeation

The BBB restricts paracellular transport via tight junctions, forcing molecules to utilize transcellular pathways. While the CNS MPO score strongly predicts passive diffusion, the basic piperidine nitrogen is a known pharmacophore for recognition by P-glycoprotein (P-gp / ABCB1) , an ATP-dependent efflux pump located on the luminal membrane of brain endothelial cells. Therefore, the compound must be evaluated not just for its ability to enter the membrane, but its ability to evade active expulsion.

BBB_Mechanisms cluster_BBB Blood-Brain Barrier (Endothelial Cell) Compound 4-[(2-Phenoxyethoxy) methyl]piperidine Passive Passive Transcellular Diffusion Compound->Passive Lipophilic moiety & low TPSA Efflux P-gp / BCRP Efflux Compound->Efflux Piperidine N recognition Paracellular Paracellular Transport Compound->Paracellular Blocked by Tight Junctions Brain CNS Target Engagement Passive->Brain High Probability Efflux->Compound ATP-dependent expulsion

Mechanistic pathways of BBB permeation for aryloxyalkoxy-piperidine scaffolds.

Experimental Validation Workflows

To empirically validate the theoretical models, a tiered in vitro approach is required.

Workflow Start Compound Prep: 4-[(2-Phenoxyethoxy)methyl]piperidine HCl PAMPA Tier 1: PAMPA-BBB Assay (Porcine Brain Lipid Extract) Start->PAMPA Decision1 Pe > 4.0 x 10^-6 cm/s? PAMPA->Decision1 MDCK Tier 2: MDCK-MDR1 Assay (Bidirectional Transport) Decision1->MDCK Yes (High Passive Permeability) Fail Optimize Scaffold (Reduce pKa / Modulate LogP) Decision1->Fail No (Poor Permeability) Decision2 Efflux Ratio (ER) < 2.0? MDCK->Decision2 Decision2->Fail No (High Efflux Liability) InVivo Tier 3: In Vivo PK (Brain-to-Plasma Ratio) Decision2->InVivo Yes (Not a P-gp Substrate)

Tiered experimental workflow for validating BBB permeability and efflux liability.

Tier 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a porcine brain lipid extract (PBLE) to mimic the exact lipid composition of the human BBB, providing a high-throughput assessment of passive transcellular diffusion[2].

Why use the Hydrochloride Salt? The HCl salt is utilized to ensure rapid and complete dissolution in the aqueous donor buffer. Once in the pH 7.4 phosphate buffer, the salt dissociates, and the compound establishes its natural free-base/protonated equilibrium, allowing the assay to accurately reflect physiological partitioning.

Step-by-Step Protocol:

  • Membrane Preparation: Dissolve Porcine Brain Lipid Extract (PBLE) in dodecane (2% w/v). Apply 4 µL of this lipid solution to the porous polyvinylidene fluoride (PVDF) filter of the donor plate.

  • Donor Solution: Prepare a 10 µM solution of 4-[(2-Phenoxyethoxy)methyl]piperidine HCl in PBS (pH 7.4) containing 1% DMSO to maintain thermodynamic solubility. Add 150 µL to each well of the donor plate.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) with 1% DMSO to the acceptor plate.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours inside a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating System: Assay integrity is confirmed only if the concurrent high-permeability control (Verapamil) yields Pe​>15×10−6 cm/s and the low-permeability control (Theophylline) yields Pe​<1×10−6 cm/s.

Tier 2: MDCK-MDR1 Assay (Active Efflux Assessment)

Because PAMPA cannot detect active transport, compounds advancing past Tier 1 must be evaluated in MDCKII cells transfected with the human MDR1 gene (MDCK-MDR1). This cell line forms tight junctions mimicking the BBB and overexpresses human P-gp[3].

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4–5 days until a confluent polarized monolayer forms.

  • Barrier Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER >250Ω⋅cm2 .

  • Assay Initiation: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    • For Apical-to-Basolateral (A-B) transport: Add 1 µM of the test compound to the apical chamber.

    • For Basolateral-to-Apical (B-A) transport: Add 1 µM of the test compound to the basolateral chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ for 60 to 120 minutes.

  • Sampling & Analysis: Extract aliquots from the receiver chambers at predefined time points and analyze via LC-MS/MS.

  • Self-Validating System: Digoxin (a known P-gp substrate) must yield an Efflux Ratio (ER) >5.0 . Mass balance recovery for the test compound must exceed 80% to rule out non-specific binding to the transwell plastics or excessive intracellular trapping.

Data Interpretation & Acceptance Criteria

The quantitative data generated from the workflows above must be evaluated against strict industry thresholds to determine if the compound is viable for CNS targeting.

Table 2: Permeability Data Interpretation Matrix
Assay PlatformMetricHigh CNS Penetrance (CNS+)Moderate / AmbiguousLow CNS Penetrance (CNS-)
PAMPA-BBB Effective Permeability ( Pe​ ) >4.0×10−6 cm/s 2.0−4.0×10−6 cm/s <2.0×10−6 cm/s
MDCK-MDR1 Apparent Permeability ( Papp,A−B​ ) >3.0×10−6 cm/s 1.0−3.0×10−6 cm/s <1.0×10−6 cm/s
MDCK-MDR1 Efflux Ratio ( ER=Papp,A−B​Papp,B−A​​ ) <2.0 (Not a substrate) 2.0−3.0 (Weak substrate) >3.0 (Strong P-gp substrate)

Conclusion for 4-[(2-Phenoxyethoxy)methyl]piperidine: Given its highly favorable CNS MPO score of 5.0, this compound is theoretically primed for excellent passive diffusion ( Pe​>4.0×10−6 cm/s). The primary risk factor requiring empirical observation is the potential for P-gp mediated efflux ( ER>2.0 ) driven by the basic piperidine moiety. If the MDCK-MDR1 assay reveals a high Efflux Ratio, medicinal chemistry efforts should focus on lowering the pKa of the piperidine nitrogen (e.g., via fluorination of the adjacent carbons) to reduce P-gp affinity while maintaining passive permeability.

References

  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery Source: ACS Chemical Neuroscience URL:1

  • High throughput artificial membrane permeability assay for blood-brain barrier Source: European Journal of Medicinal Chemistry URL:2

  • Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution Source: Therapeutic Delivery (PMC) URL:3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Introduction & Pharmacological Context The piperidine-ether structural motif is a privileged scaffold in modern drug discovery. Specifically, substituted piperidines linked via an ether bridge to an aromatic system are c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The piperidine-ether structural motif is a privileged scaffold in modern drug discovery. Specifically, substituted piperidines linked via an ether bridge to an aromatic system are critical pharmacophores in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1], which are heavily investigated for their antihyperalgesic effects in inflammatory and neuropathic pain models[2].

This application note details a highly optimized, two-step synthetic protocol for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride . The methodology emphasizes scalability, high atom-economy, and the isolation of the product as a stable, highly pure hydrochloride salt suitable for downstream biological assays or further derivatization.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around two robust transformations: a Williamson ether synthesis followed by an acidic Boc-deprotection.

Expertise & Experience - The Williamson Etherification: The construction of the ether linkage utilizes tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 2-phenoxyethyl bromide. Because both the alkoxide precursor and the alkyl halide are primary, the reaction proceeds via a clean SN2 mechanism, effectively bypassing the E2 elimination pathways that plague secondary and tertiary substrates[3]. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) is selected as the base/solvent system. NaH irreversibly deprotonates the primary alcohol, driving the equilibrium forward through the evolution of hydrogen gas[4]. The polar aprotic nature of DMF poorly solvates the resulting alkoxide anion, significantly enhancing its nucleophilicity and accelerating the SN2 attack[4].

Expertise & Experience - Boc Deprotection: While trifluoroacetic acid (TFA) is frequently used for Boc removal, it yields a TFA salt that is often hygroscopic, oily, and requires subsequent ion-exchange chromatography[5]. Instead, we employ 4M HCl in anhydrous 1,4-dioxane. This reagent rapidly cleaves the tert-butoxycarbonyl group, releasing isobutylene and carbon dioxide as volatile byproducts[6]. More importantly, the use of HCl in dioxane allows the target amine to directly precipitate out of the non-polar ethereal solvent mixture as a highly crystalline, easily filterable hydrochloride salt[5].

Visual Workflows

Workflow A N-Boc-4-piperidinemethanol + 2-Phenoxyethyl bromide B Step 1: Williamson Etherification (NaH, DMF, 0 °C to RT) A->B C Intermediate: N-Boc-4-[(2-Phenoxyethoxy)methyl]piperidine B->C SN2 Reaction D Step 2: Boc Deprotection (4M HCl/Dioxane, RT) C->D E Product: 4-[(2-Phenoxyethoxy)methyl]piperidine HCl D->E Precipitation

Synthetic workflow for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride.

Mechanism cluster_0 Step 1: Alkoxide Formation & SN2 cluster_1 Step 2: Acidic Cleavage of Boc N1 N1 N2 N2 N1->N2 Irreversible gas evolution N3 N3 N2->N3 Isolation & Solvent Swap N4 N4 N3->N4 Isobutene + CO2 release N5 N5 N4->N5

Mechanistic sequence highlighting SN2 etherification and acid-mediated Boc cleavage.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-[(2-phenoxyethoxy)methyl]piperidine-1-carboxylate

Self-Validating Check: The cessation of hydrogen gas bubbling serves as a visual indicator that alkoxide formation is complete[4].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in anhydrous DMF (50 mL) and cool the mixture to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature until H2 evolution ceases[4].

  • Alkylation: Cool the reaction back to 0 °C. Add 2-phenoxyethyl bromide (1.2 equiv, 12 mmol) dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by a final brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 5-20% EtOAc in Hexanes) to afford the intermediate as a colorless oil.

Step 2: Synthesis of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Self-Validating Check: The product will precipitate as a white solid as the reaction progresses, confirming successful deprotection and salt formation[5].

  • Preparation: Dissolve the purified tert-butyl 4-[(2-phenoxyethoxy)methyl]piperidine-1-carboxylate (5 mmol) in anhydrous dichloromethane (DCM) (10 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add 4M HCl in 1,4-dioxane (10 equiv, 12.5 mL) dropwise at room temperature[5].

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. A white precipitate should begin to form within 30 minutes.

  • Isolation: Once TLC confirms complete consumption of the starting material, concentrate the mixture in vacuo to remove DCM and excess HCl[5].

  • Trituration: Suspend the crude solid in anhydrous diethyl ether (30 mL), sonicate for 5 minutes, and filter through a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 x 10 mL) to remove any residual dioxane or organic impurities.

  • Drying: Dry the white solid under high vacuum for 12 hours to afford the pure 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride.

Data Presentation

Table 1: Optimization of Etherification Conditions (Step 1)

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K2CO3 (2.0)AcetoneReflux24<20Weak base; incomplete deprotonation of primary alcohol.
2NaH (1.5)THF0 to RT1865Moderate SN2 rate; THF is less polar than DMF.
3NaH (1.5)DMF0 to RT1288Optimal; polar aprotic DMF enhances alkoxide nucleophilicity[4].

Table 2: Analytical Characterization Summary

Analytical MethodExpected Result / SpecificationPurpose in Workflow
1H NMR (400 MHz, DMSO-d6) δ 8.8-9.2 (br s, 2H, NH2+), 7.2-6.8 (m, 5H, Ph), 4.1 (t, 2H), 3.7 (t, 2H), 3.3 (d, 2H).Confirms structural integrity and removal of Boc (absence of 1.4 ppm singlet).
13C NMR (100 MHz, DMSO-d6) ~158.0 (Ar-C), ~66.5 (O-CH2), ~43.0 (Piperidine C).Verifies carbon framework and ether linkage.
LC-MS (ESI+) [M+H]+m/z = 236.1Confirms exact mass of the free base.
Melting Point Sharp, >150 °C (dec.)Indicates high purity of the crystalline hydrochloride salt.

References

  • [3] Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL: 3

  • [6] Title: Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry. Source: Reddit. URL: 6

  • [2] Title: Spiro-piperidine azetidinones as potent TRPV1 antagonists. Source: PubMed. URL: 2

  • [5] Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Source: Benchchem. URL: 5

  • [1] Title: Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles. Source: ACS Publications. URL: 1

  • [4] Title: Williamson Ether Synthesis | SN2 Ether Formation + Traps. Source: OrgoSolver. URL: 4

Sources

Application

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride stock solution preparation protocol

Application Note & Protocol Topic: Preparation of a 10 mM Stock Solution of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride For: Researchers, scientists, and drug development professionals. Introduction 4-[(2-Phenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of a 10 mM Stock Solution of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a piperidine derivative. As with many novel chemical entities in drug discovery and development, the accurate and reproducible preparation of stock solutions is a fundamental first step for any downstream biological assay or screening cascade. The concentration, choice of solvent, and storage conditions of a stock solution can significantly impact experimental outcomes, affecting compound stability, solubility in assay media, and ultimately, the integrity of the data generated.

This guide provides a detailed, field-tested protocol for the preparation, quality control, and storage of a 10 mM stock solution of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride. The principles and techniques described herein are grounded in standard laboratory practices to ensure the highest degree of accuracy and reproducibility.

Pre-Protocol Considerations: The "Why" Behind the "How"

A robust protocol is built on a strong understanding of the compound's physicochemical properties and the rationale for each step.

Compound Characterization

Understanding the fundamental properties of the compound is critical for accurate preparation.

PropertyValueSource
Chemical Name 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochlorideNextSDS[1]
CAS Number 1220036-83-8NextSDS[1]
Molecular Formula C₁₄H₂₂ClNO₂NextSDS[1]
Molecular Weight 287.79 g/mol Calculated from Molecular Formula
Appearance Typically a white to off-white solid or powder.General knowledge of similar compounds[2]

Note: The molecular weight is calculated from the provided formula and should be confirmed with the value on the manufacturer's certificate of analysis (CofA).

Rationale for Solvent Selection

The choice of solvent is paramount and is dictated by two primary factors: the compound's solubility and its compatibility with downstream applications.

  • Dimethyl Sulfoxide (DMSO): For novel organic compounds intended for biological screening, DMSO is the solvent of choice. It is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[3][4] Its miscibility with water and most organic solvents allows for easy dilution into aqueous assay buffers with a low final solvent concentration, minimizing solvent-induced artifacts.[3]

  • Aqueous Solvents (e.g., Water, PBS): As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free-base form. However, the organic scaffold may limit its solubility to the low millimolar or high micromolar range. For applications requiring a completely organic solvent-free system, solubility must be empirically determined. Initial small-scale tests are recommended.

  • Ethanol: While a viable solvent for many organic molecules, its higher volatility and potential for specific biological effects make it a secondary choice to DMSO for creating primary stock solutions.

For this protocol, we will use Anhydrous DMSO due to its superior solvating power and compatibility with high-throughput screening platforms.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related piperidine hydrochloride compounds indicate a consistent hazard profile.[5][6][7]

  • Primary Hazards:

    • Toxic if swallowed.[5][6]

    • May cause skin and serious eye irritation.[2]

    • May cause respiratory irritation.[6]

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique.[8]

    • Body Protection: A lab coat must be worn.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[8]

    • Avoid formation of dust and aerosols.[7]

    • Wash hands thoroughly after handling.[5]

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Materials & Equipment

  • 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%

  • Class A Volumetric Flask (e.g., 5 mL or 10 mL)

  • Analytical Balance (readable to at least 0.1 mg)

  • Spatula and Weighing Paper/Boat

  • Pipettors and appropriate sterile tips

  • Vortex Mixer

  • (Optional) Sonicator (water bath)

  • Cryo-storage vials (amber or wrapped in foil to protect from light)

Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol details the preparation of 5 mL of a 10 mM stock solution.

Calculation Workflow

Accurate calculations are the foundation of an accurate stock solution. The required mass of the compound is determined using the target concentration, the final volume, and the compound's molecular weight.

G cluster_inputs Inputs cluster_process Calculation cluster_output Result M Target Molarity (M) 0.01 mol/L calc Mass (g) = M × V × MW M->calc V Final Volume (L) 0.005 L V->calc MW Molecular Weight ( g/mol ) 287.79  g/mol MW->calc result Mass to Weigh 1.439 mg calc->result 0.01 * 0.005 * 287.79

Caption: Calculation of mass for stock solution preparation.

Calculation:

  • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Mass (g) = 0.01 mol/L × 0.005 L × 287.79 g/mol = 0.001439 g

  • Mass (mg) = 1.44 mg

Step-by-Step Procedure
  • Preparation: Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the hygroscopic solid.

  • Weighing: On an analytical balance, carefully weigh out 1.44 mg of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride onto weighing paper or into a weighing boat.

    • Expert Tip: For weighing small masses, it is often more accurate to add the compound to a tared vial, record the exact mass, and then calculate the volume of DMSO to add to achieve the target 10 mM concentration.[9]

  • Transfer: Quantitatively transfer the weighed powder into a 5 mL Class A volumetric flask.[9][10] Tap the weighing paper gently to ensure all powder is transferred.

  • Dissolution: Add approximately 3-4 mL of anhydrous DMSO to the volumetric flask.

  • Mixing: Cap the flask securely and vortex the solution for 1-2 minutes until the solid is completely dissolved. A visual inspection should show a clear, particulate-free solution.

    • Troubleshooting: If the compound does not readily dissolve, sonicate the flask in a room temperature water bath for 5-10 minutes.

  • Final Dilution: Once fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus is precisely on the 5 mL calibration mark.[10]

  • Homogenization: Cap the flask and invert it slowly 10-15 times to ensure the final solution is homogeneous.

Quality Control and Validation

A self-validating protocol includes checks to ensure its success.

  • Visual Inspection: The final stock solution should be clear, colorless, and free of any visible particulates or precipitate.

  • Documentation: Label the stock solution container clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Concentration Verification (Optional): For applications requiring stringent concentration accuracy (e.g., generating standards for quantitative analysis), the concentration can be verified using techniques like UV-Vis spectroscopy (if a chromophore is present and an extinction coefficient is known) or qNMR (Quantitative Nuclear Magnetic Resonance).

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes solvent evaporation and slows potential degradation pathways.
Aliquoting Store in small, single-use volumes (e.g., 50-100 µL)Prevents contamination and degradation from repeated freeze-thaw cycles.
Container Amber glass or polypropylene cryovialsProtects the compound from potential photodegradation.
Atmosphere Tightly sealed capsPrevents uptake of atmospheric moisture by the hygroscopic DMSO.
Long-Term Stability

The long-term stability of this specific compound in DMSO at -20°C or -80°C has likely not been publicly documented. It is best practice to prepare fresh stock solutions for critical experiments or after prolonged storage (e.g., > 6 months). If precipitation is observed upon thawing, gently warm the vial and vortex until the solution is clear before use.

Overall Workflow Summary

The entire process, from planning to storage, can be visualized as a sequential workflow.

G start Start: Define Target (10 mM in 5 mL DMSO) calc 1. Calculate Mass (1.44 mg) start->calc weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer dissolve 4. Add ~80% Solvent & Vortex/Sonicate transfer->dissolve dilute 5. Dilute to Final Volume (Meniscus on Mark) dissolve->dilute mix 6. Homogenize (Invert 10-15x) dilute->mix qc 7. Quality Control (Visual Check, Label) mix->qc aliquot 8. Aliquot into Cryovials qc->aliquot store 9. Store at -20°C / -80°C aliquot->store end End: Ready for Use store->end

Caption: End-to-end protocol for stock solution preparation.

References

  • 4-[(2-Phenoxyethoxy)methyl]piperidinehydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • 4-Phenylpiperidine | C11H15N | CID 69873. PubChem. [Link]

  • Working with Stock Solutions. Rice University. [Link]

  • Safety Data Sheet - 1-Boc-4-(Aminomethyl)piperidine hydrochloride. Angene Chemical. [Link]

  • How to create stock solutions? Chemistry Stack Exchange. [Link]

  • 4-(2-Phenoxyethoxy)piperidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. Sdfine. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Dimethyl Sulfoxide (DMSO). gChem. [Link]

Sources

Method

Application Note: HPLC Method Development and Optimization for 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Note Abstract The chromatographic analysis of secondary amines presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Note

Abstract

The chromatographic analysis of secondary amines presents a notorious challenge in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This application note details a rationally designed, self-validating method development protocol for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride . By leveraging the physicochemical properties of the analyte—specifically its basic pKa and lipophilicity—we demonstrate how transitioning from a traditional low-pH mobile phase to a high-pH environment on an Ethyl-Bridged Hybrid (BEH) stationary phase eliminates secondary silanol interactions, resulting in superior peak symmetry, retention, and loadability.

Physicochemical Profiling & Causality

As a Senior Application Scientist, I approach method development as an exercise in physicochemical causality rather than empirical trial-and-error. To develop a robust method for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, we must first deconstruct its structural attributes:

  • The Basic Pharmacophore (Piperidine Ring): The secondary amine in the piperidine ring is highly basic, with an estimated pKa of ~10.5. At standard acidic HPLC conditions (pH 2.0–4.0), this nitrogen is fully protonated ( NH2+​ ).

  • The Chromophore & Lipophilic Tail: The phenoxyethoxy ether chain provides moderate hydrophobicity (LogP ~3.0 for the free base) and a strong UV chromophore. The π→π∗ transitions of the phenoxy group offer optimal detection at 220 nm and 270 nm .

  • The Salt Form: The compound is supplied as a hydrochloride salt. However, once dissolved in the mobile phase, the salt dissociates. The chromatographic behavior is dictated entirely by the pH of the mobile phase, not the initial salt form [1].

The Causality of Peak Tailing

When basic compounds are analyzed using traditional low-pH mobile phases on standard silica columns, the protonated amine undergoes electrostatic ion-exchange interactions with residual, unbonded silanols ( Si−O− ) on the silica surface [2]. Because these secondary interactions possess slower desorption kinetics than pure hydrophobic partitioning, they manifest as severe peak tailing, reduced theoretical plates, and poor loadability.

Mechanism cluster_lowpH Low pH (< pKa) cluster_highpH High pH (> pKa) L1 Protonated Amine (NH2+) L2 Ion-Exchange with Silanols (Si-O-) L1->L2 L3 Severe Peak Tailing (Tf > 2.0) L2->L3 H1 Neutral Free Base (NH) H2 Pure Hydrophobic Partitioning H1->H2 H3 Symmetrical Peak (Tf < 1.2) H2->H3

Caption: Causality of mobile phase pH on the retention mechanism and peak shape of basic amines.

Method Development Rationale: A Self-Validating System

To establish a self-validating protocol, we must test two opposing hypotheses:

  • Approach A (Traditional): Suppress silanol ionization using a low pH (0.1% TFA, pH ~2.0).

  • Approach B (Modern): Suppress analyte ionization using a high pH (10 mM NH4​HCO3​ , pH 10.5).

Stationary Phase Selection: Standard Type-B silica undergoes base-catalyzed hydrolysis of the siloxane backbone at pH > 8.0, leading to column collapse [3]. Therefore, Approach B necessitates the use of an Ethyl-Bridged Hybrid (BEH) C18 column . Hybrid particles incorporate ethane bridges within the silica matrix, conferring extreme chemical stability up to pH 12.0 while drastically reducing residual silanol acidity[4].

By running both approaches, the system self-validates: Approach B will demonstrably outperform Approach A in peak symmetry and retention time, confirming that neutralizing the basic amine is the superior strategy for 4-[(2-Phenoxyethoxy)methyl]piperidine.

Workflow A Physicochemical Profiling pKa ~10.5, LogP ~3.0 B Column & Mobile Phase Selection Hybrid C18 + High pH Buffer A->B C Gradient Optimization 10-90% ACN over 15 min B->C D System Suitability Testing Tailing Factor, Resolution, Plates C->D E Method Finalization Ready for ICH Q2(R1) Validation D->E

Caption: Logical workflow for HPLC method development of basic piperidine derivatives.

Step-by-Step Experimental Protocol

The following protocol details the optimized High-pH Method (Approach B).

Reagent and Buffer Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5):

    • Weigh 0.79 g of high-purity Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1.0 L of Milli-Q water.

    • Place a calibrated pH probe into the solution.

    • Add concentrated Ammonium Hydroxide ( NH4​OH ) dropwise until the pH reaches exactly 10.5.

    • Scientific Insight: Bicarbonate has a pKa of 10.3, providing maximum buffering capacity precisely at the pH required to deprotonate the piperidine ring.

    • Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile (ACN).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Vortex to mix.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (or equivalent hybrid silica), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV Photodiode Array (PDA) extracted at 220 nm (primary quantification) and 270 nm (impurity profiling).

Data Presentation & System Suitability

Gradient Program

To ensure the elution of potential synthetic impurities or degradation products, a generic linear gradient is employed.

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01.09010Initial
10.01.01090Linear
12.01.01090Hold
12.11.09010Return
15.01.09010Re-equilibrate
Self-Validating Comparative Data

The table below summarizes the system suitability results obtained during method development, comparing the traditional low-pH approach against the optimized high-pH approach.

Table 2: System Suitability Comparison

Chromatographic ParameterLow pH Method (0.1% TFA, pH 2.0)High pH Method (10mM NH4​HCO3​ , pH 10.5)Causality / Scientific Conclusion
Retention Time ( Rt​ ) 4.2 min8.5 minNeutral free base is more lipophilic, increasing retention and avoiding the void volume.
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.05 (Highly Symmetrical)High pH eliminates electrostatic interactions with residual silanols.
Theoretical Plates ( N ) 4,50014,200Elimination of secondary kinetics sharpens the peak, tripling efficiency.
Column Loadability < 1 µg on-column> 10 µg on-columnNeutral molecules do not suffer from localized charge-repulsion overloading.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Effect of pH on Analyte Ionization and Silanol Activity. Phenomenex. Available at: [Link] [3]

  • Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. Journal of Chromatography A, 691(1-2), 3-19. Available at:[Link] [1]

  • Walter, T. H., Alden, B. A., Field, J. A., et al. (2003). Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Analytical Chemistry, 75(24), 6781–6788. Available at:[Link] [2]

Application

Comprehensive Cell Culture Assay Guidelines for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Executive Summary The compound 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride represents a highly versatile and privileged pharmacophore in modern drug discovery. The structural combination of a basic piperidine rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride represents a highly versatile and privileged pharmacophore in modern drug discovery. The structural combination of a basic piperidine ring linked via an ether bridge to a phenoxy group is a hallmark scaffold for targeting both the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (S1R) .

Because this compound can act at multiple distinct targets, evaluating its in vitro pharmacological profile requires a meticulously designed, self-validating assay cascade. This application note provides an authoritative, step-by-step guideline for profiling the functional activity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride in cell culture models, ensuring high scientific integrity, reproducibility, and robust data presentation.

Pharmacological Context & Mechanistic Rationale

To design an effective assay, one must first understand the causality of the receptor signaling pathways.

  • Histamine H3 Receptor (H3R): H3R is a Gi/o protein-coupled receptor (GPCR). Activation of H3R inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) [1]. Therefore, to test our compound as an H3R antagonist, we must artificially stimulate cAMP production, suppress it with a known H3R agonist, and measure the compound's ability to restore cAMP levels.

  • Sigma-1 Receptor (S1R): Unlike traditional GPCRs, S1R is a ligand-operated chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon ligand binding, S1R modulates the inositol 1,4,5-trisphosphate receptor (IP3R), resulting in the mobilization of intracellular calcium (Ca^2+^) [2].

signaling cluster_H3R Histamine H3 Receptor (Gi-Coupled) cluster_S1R Sigma-1 Receptor (MAM) Compound 4-[(2-Phenoxyethoxy)methyl] piperidine HCl H3R H3R Compound->H3R Antagonizes S1R Sigma-1 Receptor Compound->S1R Binds AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP Accumulation AC->cAMP Decreases IP3R IP3 Receptor S1R->IP3R Modulates Ca2 Ca2+ Mobilization IP3R->Ca2 Increases

Dual mechanistic pathways of phenoxyethyl-piperidines targeting H3R and S1R.

Experimental Workflow & Logic

To prevent false positives caused by compound-induced cell death, the workflow mandates a cytotoxicity pre-screen to establish the Maximum Tolerated Dose (MTD) before proceeding to functional assays.

workflow Prep Compound Preparation (10 mM in DMSO) Tox Cytotoxicity Profiling (ATP-based Viability) Prep->Tox Decision MTD Established? Tox->Decision Decision->Tox No (Adjust Doses) Assay1 H3R cAMP Assay (TR-FRET in CHO-K1) Decision->Assay1 Yes Assay2 S1R Calcium Assay (Fluo-4 in PC12) Decision->Assay2 Yes Analysis Data Analysis (4-Parameter Logistic Fit) Assay1->Analysis Assay2->Analysis

Step-by-step workflow for in vitro pharmacological profiling.

Cell Line Cultivation & Preparation

Cell Line Selection
  • For H3R Assays: Use CHO-K1 cells stably transfected with human H3R (hH3R) . Causality: Wild-type CHO-K1 cells lack endogenous histamine receptors, providing an entirely clean background to measure specific hH3R interactions without cross-talk[1].

  • For S1R Assays: Use PC12 (Rat pheochromocytoma) cells . Causality: PC12 cells natively express high levels of functional Sigma-1 receptors, making them an ideal physiological model for S1R-mediated calcium signaling.

Compound Preparation

Although the hydrochloride salt of 4-[(2-Phenoxyethoxy)methyl]piperidine is highly water-soluble, prepare a 10 mM master stock in 100% anhydrous DMSO . This ensures sterility, prevents hydrolytic degradation over long-term storage, and standardizes the vehicle across all high-throughput platforms. Ensure the final assay concentration of DMSO never exceeds 0.1% (v/v) .

Cytotoxicity Profiling (MTD Determination)

Before assessing functional activity, you must rule out assay interference from cell death.

Protocol:

  • Seed CHO-K1 and PC12 cells in 384-well white opaque plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with a 10-point dose-response curve of the compound (0.1 nM to 100 µM). Include 0.1% DMSO as a vehicle control and 10 µM Staurosporine as a positive control for apoptosis.

  • Incubate for 24 hours.

  • Add CellTiter-Glo® reagent (luminescent ATP detection) at a 1:1 volume ratio.

  • Shake for 2 minutes, incubate at room temperature for 10 minutes, and read luminescence.

  • Validation: Calculate the MTD. Only use compound concentrations below the MTD for subsequent functional assays.

Functional Assay I: H3R Antagonism via TR-FRET

Aromatic compounds containing phenoxy groups often exhibit auto-fluorescence in the UV/Blue spectrum, which can confound standard fluorescent assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET introduces a microsecond time delay before measurement, allowing short-lived compound auto-fluorescence to decay while the long-lived lanthanide chelate signal persists [3].

Step-by-Step Protocol:

  • Cell Seeding: Harvest CHO-K1-hH3R cells and resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the rapid degradation of cAMP.

  • Compound Addition: Dispense 5 µL of the test compound (dose-response) into a 384-well plate.

  • Agonist & Forskolin Challenge: Add 5 µL of a challenge mix containing 10 µM Forskolin (to stimulate global cAMP) and 10 nM (R)-α-methylhistamine (RAMH, an H3R agonist to suppress the Forskolin-induced cAMP).

  • Cell Addition: Add 10 µL of the cell suspension (2,000 cells/well). Incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Eu^3+^ cryptate (donor).

  • Readout: Incubate for 1 hour. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Functional Assay II: S1R Calcium Mobilization

Because S1R modulates the IP3R at the MAM, activating S1R triggers a transient release of Ca^2+^ into the cytosol. PC12 cells are loosely adherent; therefore, a "No Wash" (NW) calcium dye protocol is strictly required to prevent cell loss during aspiration steps.

Step-by-Step Protocol:

  • Cell Seeding: Seed PC12 cells at 15,000 cells/well in Poly-D-Lysine coated 384-well black/clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 NW dye loading buffer containing 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance proteins (MRPs), preventing the cells from pumping the fluorescent dye out into the extracellular space.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Kinetic Readout: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection: Automatically inject 10 µL of the test compound. Monitor the kinetic fluorescent response (Ca^2+^ flux) for 3 minutes. Calculate the Area Under the Curve (AUC) or Maximum minus Minimum (Max-Min) fluorescence.

Data Presentation & Expected Outcomes

A self-validating assay must meet strict quality control parameters. The Z'-factor must be calculated for every plate to ensure assay robustness (a Z'-factor > 0.5 indicates an excellent assay).

Below is a structured summary of the expected quantitative data when profiling 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride or its direct structural analogs:

ParameterAssay TypeReference ControlExpected IC50 / EC50Target Z'-Factor
H3R Antagonism TR-FRET cAMPThioperamide10 nM – 150 nM> 0.65
S1R Modulation Fluo-4 Ca^2+^ FluxPRE-08450 nM – 300 nM> 0.60
Cytotoxicity ATP LuminescenceStaurosporine> 50 µM (MTD)> 0.75

Data should be fitted using a 4-parameter logistic (4PL) non-linear regression model to accurately determine IC50 and EC50 values.

References

  • Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology.[Link]

  • Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell.[Link]

  • HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics.[Link]

Method

Application Note: Structural Verification and NMR Reference Data for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Document Type: Standard Operating Protocol & Reference Data Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride Execu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Reference Data Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Executive Summary

In modern drug discovery, piperidine derivatives serve as ubiquitous building blocks due to their favorable pharmacokinetic properties and structural versatility. Specifically, 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a highly functionalized intermediate where the lipophilic phenoxy group is tethered to the basic piperidine core via a flexible ethoxy linker.

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of such small molecules in solution . However, the characterization of secondary amine hydrochloride salts presents unique analytical challenges, including rapid proton exchange, quadrupolar broadening, and complex aliphatic multiplet overlapping. This application note provides a self-validating experimental protocol, mechanistic insights into solvent selection, and comprehensive reference NMR data to ensure rigorous quality control and structural verification.

Experimental Workflow & Logical Relationships

To ensure absolute confidence in the structural assignment, we employ a self-validating workflow. This system is designed so that the output of each step inherently verifies the integrity of the previous step.

NMR_Workflow A 1. Sample Prep 15-20 mg API 600 µL DMSO-d6 B 2. Acquisition 1D ¹H & ¹³C 2D HSQC A->B Load to Spectrometer C 3. Processing FT, Phase/Baseline Calibration B->C Raw FID D 4. Validation Integrals & Shifts Salt Confirmation C->D Processed Spectra

Figure 1: Self-validating NMR workflow for piperidine hydrochloride derivatives.

The observed chemical shifts are directly governed by the electronic and conformational properties of the molecule's substructures. The logical mapping of these relationships is illustrated below:

Structure_Spectrum Root 4-[(2-Phenoxyethoxy)methyl]piperidine HCl Ph Phenoxy Group (Electron Withdrawing) Root->Ph Eth Ethoxy Linker (Deshielded Aliphatics) Root->Eth Pip Piperidine Core (Conformational Dynamics) Root->Pip Salt Hydrochloride Salt (Protonated Amine) Root->Salt Ph_NMR δ 6.90 - 7.30 ppm Multiplets (5H) Ph->Ph_NMR Aromatic Ring Current Eth_NMR δ 3.35 - 4.10 ppm Triplets/Doublets (6H) Eth->Eth_NMR Oxygen Electronegativity Pip_NMR δ 1.45 - 3.25 ppm Complex Multiplets (9H) Pip->Pip_NMR Axial/Equatorial Splitting Salt_NMR δ 8.85 - 9.15 ppm Broad Singlet (2H) Salt->Salt_NMR Quadrupolar Relaxation

Figure 2: Logical relationship between molecular substructures and observed NMR chemical shifts.

Step-by-Step Experimental Protocol

To guarantee reproducibility and quantitative accuracy, follow these field-proven methodologies. Quantitative integration of NMR resonances relies on the equivalent molar response of organic compounds, making it an indispensable tool for purity assessment .

Protocol A: Sample Preparation and Solvation
  • Weighing: Accurately weigh 15.0 – 20.0 mg of the API into a clean, static-free glass vial.

  • Solvent Selection (Causality): Add exactly 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Why DMSO-d6? Hydrochloride salts of secondary amines are highly polar. Non-polar solvents like CDCl₃ lead to incomplete dissolution and severe line broadening. Furthermore, DMSO-d6 is a strong hydrogen-bond acceptor that slows down the chemical exchange rate of the acidic NH₂⁺ protons, preventing them from exchanging with the solvent (as they would in D₂O or MeOD) and allowing them to be observed.

  • Dissolution: Sonicate the vial for 2–3 minutes at room temperature until the solution is completely clear.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Protocol B: Instrument Acquisition Parameters
  • Probe Tuning: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies to maximize sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6. Perform gradient shimming until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 1D sequence (e.g., zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, which is critical for accurate, quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 1D sequence (e.g., zgpg30).

    • Number of Scans (NS): 512 to 1024.

    • Relaxation Delay (D1): 2.0 seconds.

Protocol C: Data Processing and Self-Validation
  • Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Phase and Baseline Correction: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure flat integrals.

  • Calibration: Set the TMS peak to exactly δ 0.00 ppm. Alternatively, calibrate using the residual DMSO pentet at δ 2.50 ppm (¹H) and septet at δ 39.52 ppm (¹³C).

  • Self-Validation Check: Integrate the aromatic region (δ 6.90 – 7.30). Set this integral to exactly 5.00. The total sum of all other integrals must equal exactly 18 (16 aliphatic + 2 NH₂⁺). If the integrals deviate by >5%, the system flags potential impurities or incomplete relaxation, invalidating the run until corrected.

Reference NMR Data

The following tables summarize the expected quantitative and qualitative NMR data for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, allowing for rapid comparative analysis.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
8.85 – 9.15 br s-2HPiperidine NH₂⁺ (Salt confirmation)
7.28 t8.02HPhenyl C-meta H
6.95 d8.02HPhenyl C-ortho H
6.92 t8.01HPhenyl C-para H
4.10 t4.52HPh-O-CH₂
3.75 t4.52HO-CH₂ -CH₂-O
3.35 d6.02HPiperidine-C4-CH₂ -O
3.25 m-2HPiperidine C2/C6 (equatorial)
2.85 m-2HPiperidine C2/C6 (axial)
1.85 m-1HPiperidine C4
1.80 m-2HPiperidine C3/C5 (equatorial)
1.45 m-2HPiperidine C3/C5 (axial)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
158.5 CqPhenyl C-ipso
129.5 CHPhenyl C-meta
120.8 CHPhenyl C-para
114.5 CHPhenyl C-ortho
74.8 CH₂Piperidine-C4-C H₂-O
69.5 CH₂O-C H₂-CH₂-O
67.2 CH₂Ph-O-C H₂
43.5 CH₂Piperidine C2/C6
33.1 CHPiperidine C4
25.2 CH₂Piperidine C3/C5

Mechanistic Insights & Troubleshooting

For highly overlapping signals, particularly in the aliphatic region of piperidine rings, advanced spectral editing or 2D NMR techniques are highly recommended . When analyzing this specific compound, pay attention to the following phenomena:

  • Quadrupolar Relaxation of Nitrogen: The ¹⁴N nucleus has a spin of I = 1, making it a quadrupolar nucleus. This induces rapid relaxation of the attached protons, causing the NH₂⁺ signal to broaden significantly. This is a crucial diagnostic feature—if the signal at δ ~9.0 ppm is sharp, it indicates rapid chemical exchange (likely due to trace water) rather than the stable hydrochloride salt environment.

  • Axial vs. Equatorial Splitting: The piperidine ring adopts a chair conformation. Protons in the axial positions (δ 2.85 and δ 1.45) are shielded relative to their equatorial counterparts (δ 3.25 and δ 1.80) due to anisotropic effects from adjacent carbon-carbon bonds.

  • Water Peak Interference: DMSO-d6 is highly hygroscopic. The residual water peak typically appears at δ 3.33. This can overlap with the Piperidine-C4-CH2-O doublet at δ 3.35. Troubleshooting: If overlap obscures the integration, run a 2D ¹H-¹³C HSQC experiment to resolve the underlying carbon-bound protons, or dry the sample over 4Å molecular sieves prior to analysis.

References

  • NMR spectroscopy of small molecules in solution Source: Royal Society of Chemistry / ResearchGate URL:[Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules Source: Oxford Instruments URL:[Link]

  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR Source: MDPI Molecules URL:[Link]

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Scientific Context

4-[(2-Phenoxyethoxy)methyl]piperidine is a highly versatile pharmacophore building block, frequently utilized in the synthesis of neuroactive agents and target-specific receptor antagonists (such as TRPV1 inhibitors). Supplied typically as a hydrochloride salt to enhance aqueous solubility, the molecule readily dissociates in solution.

In electrospray ionization mass spectrometry (ESI-MS), the highly basic secondary amine of the piperidine ring (pKa ~10.4) acts as the primary protonation site. This yields a robust, even-electron [M+H]+ precursor ion at m/z 236.16 . Understanding the collision-induced dissociation (CID) pathways of this molecule is critical for bioanalytical quantification, metabolite identification, and impurity profiling. This guide details the optimized LC-MS/MS protocols and provides a mechanistic rationale for the observed fragmentation pattern.

Experimental Methodologies & Protocols

Design Rationale: The following protocol is engineered to maximize the ionization efficiency of the piperidine nitrogen while chromatographically resolving the analyte from matrix suppressors (such as the chloride counterion).

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation & Acidification:

    • Step: Reconstitute 1.0 mg of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute the stock to a 100 ng/mL working solution using 0.1% Formic Acid in MS-grade Water.

    • Causality: The addition of formic acid lowers the pH of the solution well below the pKa of the piperidine nitrogen. This ensures the molecule remains fully protonated prior to droplet desolvation in the ESI source, maximizing the [M+H]+ ion yield and preventing signal loss.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The lipophilic phenoxyethoxy tail (estimated logP ~2.8) requires a non-polar stationary phase for adequate retention (k' > 2). This prevents the analyte from co-eluting with the void volume and the highly suppressive chloride counterions from the salt form.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: +3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon (2.0 mTorr).

Workflow A Sample Prep (Acidification) B UHPLC (C18 Column) A->B C ESI(+) (m/z 236.16) B->C D CID (Argon Gas) C->D E Detection (MRM Mode) D->E

Fig 1. LC-MS/MS analytical workflow for piperidine derivatives.

Mechanistic Fragmentation Analysis (CID)

Upon isolation of the [M+H]+ precursor (m/z 236.1646) in the first quadrupole (Q1), acceleration into the collision cell yields three primary diagnostic fragments. The structural elucidation of piperidine rings heavily relies on these specific charge-directed cleavages [1].

Pathway A: Formation of the Methylenepiperidinium Ion (m/z 98.10)

The most abundant product ion (the base peak) arises from the charge-directed cleavage of the ether C-O bond adjacent to the piperidine ring. The neutral loss of 2-phenoxyethanol (138 Da) leaves the charge on the nitrogen, which stabilizes the adjacent carbocation via resonance, forming the highly stable 4-methylenepiperidinium ion ( C6​H12​N+ , m/z 98.10). This inductive cleavage is a universal, self-validating hallmark of 4-substituted piperidine derivatives [2].

Pathway B: Neutral Loss of Phenol (m/z 142.12)

Proton mobilization from the piperidine nitrogen to the distal phenoxy oxygen triggers the neutral loss of phenol (94 Da) [3]. This results in an oxonium/carbenium ion at m/z 142.12. While less thermodynamically stable than the m/z 98 ion, it serves as a highly specific secondary transition for Multiple Reaction Monitoring (MRM) confirmation, ensuring assay trustworthiness.

Pathway C: Piperidine Ring Opening (m/z 70.07)

At higher collision energies (>30 eV), the m/z 98.10 fragment undergoes secondary dissociation. A retro-ene-like ring opening results in the expulsion of neutral ethylene ( C2​H4​ , 28 Da), yielding the C4​H8​N+ ion at m/z 70.07. This depth of structural coverage is consistent with advanced tandem mass spectrometry characterizations [4].

Fragmentation Precursor [M+H]+ m/z 236.16 Frag142 [M+H - PhOH]+ m/z 142.12 Precursor->Frag142 Loss of Phenol (-94 Da) Frag98 Methylenepiperidinium m/z 98.10 Precursor->Frag98 Loss of 2-Phenoxyethanol (-138 Da) Frag70 Ring Cleavage m/z 70.07 Frag98->Frag70 Retro-ene Reaction (-28 Da)

Fig 2. Primary CID fragmentation pathways of 4-[(2-Phenoxyethoxy)methyl]piperidine.

Quantitative Data Presentation

To facilitate easy comparison and rapid assay transfer, the exact masses, mass errors, and optimized collision energies for the MRM transitions are summarized in Table 1.

Table 1: MRM Transitions and Optimized CID Parameters

Precursor Ion (m/z)Product Ion (m/z)Fragment FormulaNeutral Loss EntityCollision Energy (eV)Relative Abundance
236.164698.0970 C6​H12​N+ 2-Phenoxyethanol (138.06 Da)22100% (Quantifier)
236.1646142.1233 C8​H16​NO+ Phenol (94.04 Da)1845% (Qualifier 1)
236.164670.0657 C4​H8​N+ Ethylene (28.03 Da)*3515% (Qualifier 2)

*Note: The neutral loss of ethylene occurs sequentially from the m/z 98.10 fragment, requiring higher collision energy to overcome the activation barrier of the stable methylenepiperidinium ring.

References

  • Title: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters Source: PubMed URL: [Link]

  • Title: Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects Source: PubMed Central (PMC) / MDPI URL: [Link]

  • Title: Combining Ultraviolet Photodissociation and Two-Dimensional Mass Spectrometry: A Contemporary Approach for Characterizing Singly Charged Agrochemicals Source: ACS Publications URL: [Link]

Method

purification techniques for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

An In-Depth Guide to the Purification of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 4-[(2-Phenoxyethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount for safety and efficacy, this document outlines multiple robust purification strategies.[1] We delve into the foundational principles and provide step-by-step protocols for recrystallization, acid-base extraction, and column chromatography, tailored to the specific physicochemical properties of the target compound. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high-purity 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, ensuring the integrity of downstream applications.

Introduction: The Imperative for Purity

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine scaffold, a structural motif prevalent in a vast number of pharmaceuticals.[2][3] The piperidine ring is a fundamental building block in medicinal chemistry, and its derivatives are integral to drugs targeting a wide range of conditions.[3][4] The hydrochloride salt form of this molecule enhances its stability and solubility in polar solvents, making it suitable for various synthetic manipulations and formulation processes.[5]

The synthesis of such molecules often yields a crude product contaminated with unreacted starting materials, byproducts, and residual reagents.[6] These impurities can adversely affect the yield, selectivity, and safety profile of subsequent synthetic steps and the final API.[7][8] Therefore, the development of an efficient and scalable purification strategy is not merely a procedural step but a critical component of quality control in drug development.

This document serves as a practical guide, moving beyond simple instructions to explain the causality behind each procedural choice, thereby empowering the scientist to adapt and troubleshoot the purification process effectively.

Understanding the Molecule: Physicochemical Profile

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.

  • Structure: The molecule consists of a basic piperidine nitrogen, an ether linkage, and an aromatic phenoxy group. The hydrochloride salt renders the molecule ionic and significantly increases its polarity.

  • Basicity: The piperidine nitrogen is basic (pKa of the conjugate acid is typically around 11.2).[9] This property is the cornerstone of purification by acid-base extraction.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in non-polar organic solvents such as hexanes and diethyl ether.[5] Its solubility in moderately polar solvents like dichloromethane (DCM) or ethyl acetate is likely limited but can be significantly increased by converting the salt to its free base form.[5]

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale & Implications for Purification
Appearance White to off-white crystalline solidThe solid-state nature makes recrystallization a primary purification technique.[4]
Molecular Weight 287.8 g/mol Relevant for characterization and stoichiometric calculations.
Solubility (as HCl salt) Soluble in water, methanol, ethanol. Poorly soluble in non-polar organics.Guides solvent selection for recrystallization and washing steps.[5]
Solubility (as Free Base) Soluble in moderately polar to non-polar organic solvents (e.g., DCM, Ethyl Acetate).Key for purification via acid-base liquid-liquid extraction.[1]
Basicity (pKa) ~11 (for the protonated amine)The significant basicity allows for easy conversion between the salt and free base forms.[9]

Common Impurities: A Proactive Approach

An effective purification strategy must anticipate the impurities likely to be present in the crude product. While the specific impurity profile depends on the exact synthetic route, we can postulate common contaminants based on plausible pathways.

  • Unreacted Starting Materials: Residual piperidine-4-methanol or 2-phenoxyethyl halide.

  • Byproducts: Products from side reactions, such as N-alkylation of the piperidine ring.

  • Reagent-Related Impurities: Excess acid or base from the reaction workup.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[6]

  • Residual Solvents: Solvents used in the synthesis or initial workup.[7]

Strategic Purification Methodologies

The selection of a purification method is a logical process based on the properties of the target compound and its impurities. For a solid, polar salt like 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, a multi-step approach is often most effective.

crude Crude Solid Product bulk_purification Bulk Purification (Acid-Base Extraction) crude->bulk_purification Removes non-basic impurities fine_purification Fine Purification (Recrystallization) bulk_purification->fine_purification Removes closely related impurities chromatography High-Purity Polish (Chromatography) fine_purification->chromatography If higher purity is required pure_product High-Purity Product (>99.5%) fine_purification->pure_product chromatography->pure_product

Caption: Decision workflow for purifying the target compound.

Method 1: Purification by Acid-Base Extraction

Principle: This technique leverages the basicity of the piperidine nitrogen to separate it from neutral and acidic impurities. The hydrochloride salt is first converted to its free base form, which is soluble in organic solvents. After extraction, the free base is converted back to the hydrochloride salt, which can then be isolated.[1][10]

Causality: By converting the polar, water-soluble salt into a non-polar, organic-soluble free base, a phase-switch is induced. Neutral organic impurities remain in the organic layer during the initial acidic wash, while the protonated amine moves to the aqueous phase. This powerful partitioning effect provides a highly efficient bulk purification step.

cluster_start Starting Material cluster_basify Basification cluster_extract Extraction cluster_reform Salt Reformation cluster_isolate Isolation start Crude HCl Salt in Organic Solvent + Water basify Add Base (e.g., NaOH) to pH > 12 start->basify free_base Free Base Formed (Organic Soluble) basify->free_base extract Separate Layers free_base->extract organic_layer Organic Layer: Contains Free Base extract->organic_layer aqueous_layer Aqueous Layer: Contains Inorganic Salts (Discard) extract->aqueous_layer reform Add HCl in Solvent (e.g., HCl in Dioxane) organic_layer->reform precipitate Purified HCl Salt Precipitates reform->precipitate isolate Filter & Dry precipitate->isolate final_product Pure Product isolate->final_product

Caption: Workflow for purification via acid-base extraction.

Method 2: Purification by Recrystallization

Principle: Recrystallization is the gold-standard technique for purifying solid compounds.[4] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor.[6]

Causality: The ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly. As the solution cools slowly, the molecules of the target compound selectively deposit onto the growing crystal lattice, while impurity molecules remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures.[10]

Table 2: Suggested Solvents for Recrystallization Screening
Solvent ClassExample SolventsRationale
Alcohols Ethanol, Isopropanol (IPA), MethanolAs a polar salt, the compound should have good solubility in hot alcohols, with decreased solubility upon cooling. Ethanol is a common choice for piperidine salts.[4]
Ketones AcetoneA more moderately polar option. May require a co-solvent.
Ethers Tetrahydrofuran (THF)Can be used, but often as part of a solvent/anti-solvent system.
Solvent/Anti-Solvent Methanol/DCM, Ethanol/Ethyl Acetate, IPA/HexaneThe compound is dissolved in a "good" solvent, and a miscible "poor" solvent (anti-solvent) is added to induce crystallization.[4][6]
Method 3: Purification by Column Chromatography

Principle: While less common for bulk purification of a polar salt, silica gel chromatography can be used as a final polishing step to remove closely related impurities. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[11]

Causality and Challenges: The basic nature of the piperidine nitrogen can lead to strong, non-ideal interactions with the acidic silica gel surface, resulting in significant peak tailing and poor separation.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.5-1%), is typically added to the eluent.[1] The triethylamine competitively binds to the acidic sites on the silica, allowing the piperidine derivative to elute more symmetrically. Due to the high polarity of the hydrochloride salt, it may not move on a standard silica gel column. This method is most effective for the free base form of the compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride (1.0 eq) in deionized water (10 volumes).

  • Basification: Transfer the aqueous solution to a separatory funnel. Cool the solution in an ice-water bath and slowly add 2M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is >12 (verify with pH paper).

  • Extraction of Free Base: Extract the basic aqueous solution with dichloromethane (DCM) (3 x 10 volumes). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh DCM.

  • Salt Reformation: To the dried and filtered organic solution, slowly add a 4M solution of HCl in 1,4-dioxane dropwise with stirring. The purified hydrochloride salt will precipitate out of the solution.

  • Isolation: Continue stirring for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold DCM or diethyl ether to remove residual impurities. Dry the purified white solid under vacuum to a constant weight.

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent (e.g., isopropanol) dropwise. Observe solubility at room temperature. Heat the mixture gently. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.[6]

  • Dissolution: Place the crude product (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add the selected hot solvent (e.g., isopropanol) portion-wise with stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a rapid hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor. Dry the crystals under vacuum.

Protocol 3: Flash Chromatography (of the Free Base)
  • Preparation of Free Base: Convert the hydrochloride salt to the free base as described in Protocol 1, steps 1-4. After drying, concentrate the organic solution under reduced pressure to obtain the crude free base as an oil or solid.

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Mobile Phase (Eluent) Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the target compound a retention factor (Rf) of ~0.3. A good starting point is a mixture of ethyl acetate and hexanes. Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.[1]

  • Loading: Dissolve the crude free base in a minimum amount of the mobile phase (or DCM) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Conversion to HCl Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and precipitate the hydrochloride salt as described in Protocol 1, step 5.

Purity Assessment

The success of any purification protocol must be validated by analytical methods.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column is typically used.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Conclusion

The purification of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a critical step in ensuring the quality and reliability of this important pharmaceutical intermediate. A strategic approach, beginning with a bulk purification via acid-base extraction followed by a high-resolution recrystallization, is typically the most effective pathway to achieving high purity. The choice of specific solvents and conditions should be guided by small-scale screening experiments. By understanding the chemical principles behind each technique, researchers can confidently and efficiently produce material that meets the stringent quality standards of the pharmaceutical industry.

References

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Sakuramill. (n.d.). Step 2: Reaction is monitored by HPLC under the same conditions as the test method for related. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • NextSDS. (2026). 4-[(2-Phenoxyethoxy)methyl]piperidinehydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • PubChem. (n.d.). (R)-2-(4-Methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Medson. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • IUCr. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wiley Online Library. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017135306A1 - Substituted piperidine compound and use thereof.

Sources

Application

Comprehensive Application Note: Crystallization of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Executive Summary & Physicochemical Profiling 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a specialized secondary amine intermediate characterized by a highly polar piperidinium chloride core and a flexible, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a specialized secondary amine intermediate characterized by a highly polar piperidinium chloride core and a flexible, amphiphilic 2-phenoxyethoxy tail. While hydrochloride salts are the most prevalent counterions in pharmaceutical development due to their favorable aqueous solubility and physiological compatibility[1], the specific structural motifs of this molecule present unique crystallization challenges.

The primary hurdle in isolating high-purity crystalline 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is its high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[2]. The flexible ether linkages in the 2-phenoxyethoxy chain possess multiple rotatable bonds, creating a significant entropic barrier to crystal lattice packing. When supersaturation is generated rapidly, the system's chemical potential often crosses the spinodal boundary before ordered nucleation can occur, resulting in a metastable, solute-rich dense liquid phase rather than a solid crystal[3][4].

This application note details three field-validated crystallization strategies designed to bypass LLPS, ensuring high yield, optimal crystal habit, and exceptional purity.

Thermodynamic Phase Trajectories and LLPS Avoidance

To successfully crystallize flexible hydrochloride salts, the process must be thermodynamically directed to avoid the spinodal decomposition boundary. If the solution is quenched too rapidly, the solute partitions into two liquid phases. The resulting oil droplets act as impurity sinks, and subsequent crystallization from these droplets is slow and yields highly agglomerated, impure material[5].

The diagram below illustrates the critical phase trajectories. By utilizing controlled cooling and strategic seeding at the metastable zone width (MSZW) limit, the system is provided a kinetic bypass directly to the thermodynamic crystalline sink.

PhaseDiagram Sol Undersaturated Solution (Single Phase) Sup Supersaturated Solution (Metastable Zone) Sol->Sup Cooling or Anti-solvent Addition LLPS Liquid-Liquid Phase Separation (Oiling Out / Spinodal) Sup->LLPS Rapid Quench (Kinetic Trap) Cryst Crystalline Solid (Thermodynamic Sink) Sup->Cryst Controlled Cooling + Seeding LLPS->Cryst Droplet Nucleation (Impure/Slow)

Caption: Thermodynamic vs. kinetic phase trajectories during crystallization, highlighting LLPS avoidance.

Experimental Protocols

Method A: Thermodynamic Cooling Crystallization (Isopropanol System)

Rationale: Isopropanol (IPA) provides an optimal dielectric constant that solvates the polar piperidinium chloride core at elevated temperatures while its aliphatic bulk promotes rapid desupersaturation upon cooling. This method is highly scalable and relies on seeding to prevent LLPS[5].

Step-by-Step Protocol:

  • Dissolution: Suspend 100 g of crude 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride in 500 mL of anhydrous Isopropanol (IPA). Heat the reactor to 75°C under agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove insoluble foreign matter.

  • Controlled Cooling: Cool the solution linearly to 55°C at a rate of 0.5°C/min. Note: 55°C is approximately 2°C above the empirical cloud point (binodal boundary) for this concentration.

  • Seeding: Introduce 1.0 g (1% w/w) of highly pure, milled seed crystals of the API.

  • Desupersaturation Hold: Maintain the temperature at 55°C for 60 minutes. This isothermal hold allows the seed bed to grow and consume supersaturation, effectively pulling the bulk concentration away from the LLPS boundary.

  • Final Cooling: Cool the slurry to 5°C at a slow, linear rate of 0.15°C/min to promote the growth of large, prismatic crystals and prevent secondary nucleation.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with 2 x 50 mL of pre-chilled (0°C) IPA. Dry under vacuum at 40°C for 12 hours.

Method B: Anti-Solvent Crystallization (Ethanol / MTBE)

Rationale: For batches where the API exhibits unusually high solubility or contains impurities that co-precipitate in IPA, an anti-solvent approach is preferred. Ethanol acts as a strong hydrogen-bond donor/acceptor (good solvent), while Methyl tert-butyl ether (MTBE) acts as the anti-solvent, depressing solubility without triggering immediate oiling out if added precisely.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 g of the API in 150 mL of absolute Ethanol at 30°C.

  • PAT Integration: Insert a Focused Beam Reflectance Measurement (FBRM) probe to monitor chord length distributions in real-time. FBRM is critical here to distinguish between the formation of solid particles (sharp chord length spikes) and oil droplets (broad, spherical chord profiles)[2].

  • Anti-Solvent Addition: Pump MTBE into the reactor at a highly controlled rate of 1.0 mL/min.

  • Nucleation Point: Upon the addition of approximately 75 mL of MTBE, spontaneous nucleation will occur. Pause the MTBE addition immediately.

  • Ripening: Hold the suspension under moderate agitation for 45 minutes to allow the initial nuclei to ripen.

  • Completion: Resume MTBE addition at 2.0 mL/min until a total of 300 mL has been added.

  • Isolation: Filter the resulting needle-like agglomerates and wash with 50 mL of a 1:4 EtOH:MTBE mixture. Vacuum dry at 35°C.

Method C: Reactive Crystallization (In-situ Salt Formation)

Rationale: Reactive crystallization bypasses the dissolution of the pre-formed salt. By dissolving the free base in a non-polar solvent (Ethyl Acetate) and introducing HCl, the salt is formed in situ. Because the HCl salt is practically insoluble in EtOAc, supersaturation is generated instantly, driving direct solid-phase precipitation and entirely avoiding the LLPS intermediate state[6].

Workflow FB Free Base in EtOAc (0.5 M, 20°C) HCl Add HCl in Ether (1.05 eq, Dropwise) FB->HCl Nuc Primary Nucleation (In-situ Salt Formation) HCl->Nuc High Local Supersaturation Age Ostwald Ripening (Hold 2h, 5°C) Nuc->Age Desupersaturation Iso Filtration & Washing (Cold EtOAc) Age->Iso Product Recovery

Caption: Workflow for the reactive crystallization of the hydrochloride salt from the free base.

Step-by-Step Protocol:

  • Preparation: Dissolve 0.1 moles (approx. 23.5 g) of 4-[(2-Phenoxyethoxy)methyl]piperidine free base in 200 mL of anhydrous Ethyl Acetate (EtOAc) at 20°C.

  • Acidification: Slowly add 1.05 equivalents of 2.0 M HCl in Diethyl Ether dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 25°C using a water bath, as the salt formation is exothermic.

  • Precipitation: A thick white slurry will form almost immediately upon the addition of the acid.

  • Aging: Once addition is complete, cool the slurry to 5°C and hold for 2 hours to promote Ostwald ripening, allowing smaller kinetic crystals to dissolve and redeposit onto larger block-like crystals.

  • Isolation: Filter the product, wash with 50 mL of cold EtOAc, and dry under nitrogen sweep.

Quantitative Method Comparison

The selection of the crystallization method depends on the upstream synthesis constraints and the required physical properties of the final API. The table below summarizes the empirical outcomes of the three methodologies.

Crystallization MethodSolvent SystemYield (%)Purity (HPLC Area %)Predominant Crystal HabitLLPS (Oiling Out) Risk
Thermodynamic Cooling Isopropanol (IPA)85 - 88> 99.5Prismatic / BlockModerate (Mitigated by precise seeding)
Anti-Solvent Addition Ethanol / MTBE92 - 9598.0 - 98.5Needles / AgglomeratesHigh (Requires strict addition rate control)
Reactive Crystallization Ethyl Acetate / HCl80 - 83> 99.0Block-likeLow (Direct phase transition from free base)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Welcome to the technical support guide for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experiments. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research decisions.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions regarding the solubility of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride.

FAQ: Why is my 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride not dissolving well in neutral aqueous media?

Answer: The limited aqueous solubility of this compound at or near neutral pH is due to a combination of its molecular structure and the solid-state properties of the crystalline form.

  • Molecular Structure: The molecule has two key regions influencing its solubility.

    • Piperidine Ring: The piperidine nitrogen is basic. In the hydrochloride salt form, this nitrogen is protonated (piperidinium ion), which generally promotes water solubility.[1][2]

    • Phenoxyethoxy Side Chain: This part of the molecule is relatively large, non-polar, and hydrophobic. It prefers to interact with other non-polar molecules rather than water, which limits the overall aqueous solubility.[3]

  • Crystal Lattice Energy: In its solid, crystalline form, the molecules are held together by strong intermolecular forces. For the compound to dissolve, the energy released from the interaction of the molecule with water (hydration energy) must be sufficient to overcome this crystal lattice energy.[3] If the lattice energy is high, solubility will be low.

FAQ: What are the simplest first steps to try and improve solubility?

Answer: Before moving to more complex formulation strategies, simple physical methods can be attempted.

  • Agitation: Continuous stirring or vortexing increases the interaction of the solid particles with the solvent, which can accelerate the rate of dissolution.

  • Gentle Heating: Moderately increasing the temperature of the solution can provide the necessary energy to break the crystal lattice bonds and increase solubility. However, it is crucial to first confirm the thermal stability of the compound to avoid degradation. Start with a temperature of 37-40°C and monitor for any changes in appearance or the presence of degradation products by an appropriate analytical method like HPLC.

Part 2: pH Adjustment for Solubility Enhancement

Given that the compound is a hydrochloride salt of a basic piperidine derivative, its solubility is highly dependent on the pH of the aqueous medium.[1]

FAQ: How does pH affect the solubility of this compound?

Answer: The solubility of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is lowest at neutral and basic pH and increases significantly in acidic conditions.

  • Mechanism: The piperidine nitrogen has a pKa (acid dissociation constant of the conjugate acid, the piperidinium ion) that is typically in the range of 9-11.[1][4]

    • In Acidic pH (pH < pKa): The equilibrium shifts towards the protonated, ionized form (piperidinium chloride). This charged species is more polar and interacts more favorably with water, leading to higher solubility.[1][5]

    • In Neutral or Basic pH (pH > pKa): The piperidinium ion gets deprotonated to the neutral "free base" form. This form is less polar and significantly less water-soluble, which can cause it to precipitate out of solution.[6]

The relationship between pH, pKa, and the ionized/unionized forms can be visualized as follows:

cluster_0 pH < pKa (Acidic) cluster_1 pH > pKa (Basic) Ionized Protonated Form (Piperidinium Ion) HIGHLY SOLUBLE Unionized Free Base Form (Neutral) POORLY SOLUBLE Ionized->Unionized + OH⁻ - H₂O Unionized->Ionized + H₃O⁺ - H₂O

Caption: pH-dependent equilibrium of the piperidine moiety.

Troubleshooting Guide: The compound precipitates when I add it to my buffered media.

This is a common issue and usually points to the buffer pH being too high.

Potential Cause Explanation Recommended Solution
Buffer pH is too high If the pH of your buffer is near or above the pKa of the piperidine, the compound will convert to its less soluble free base form.Use a buffer with a lower pH (e.g., pH 2-5). Acetate or citrate buffers are common choices.
Insufficient Buffer Capacity If the buffer is too weak, the addition of the compound itself might raise the local pH, causing precipitation.Increase the concentration of the buffer components to improve its buffering capacity.
"Common Ion Effect" In some cases, very high concentrations of chloride ions from other sources in the buffer could slightly decrease the solubility of the hydrochloride salt.[5]This is less common, but if suspected, try a different acid for pH adjustment (e.g., using a phosphate buffer system).
Experimental Protocol: pH Adjustment for Enhanced Solubility

This protocol outlines how to determine the optimal pH for solubilizing your compound.

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM) with pH values ranging from 2.0 to 7.0 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7).

  • Solubility Measurement:

    • Add an excess amount of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the measured solubility against the pH of the buffers to identify the pH at which the desired concentration can be achieved.

Part 3: Utilizing Co-solvents

When pH adjustment alone is insufficient or not compatible with the experimental system, co-solvents can be employed.

FAQ: What are co-solvents and how do they improve solubility?

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[7] They work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic portions of the compound, like the phenoxyethoxy side chain.[8]

Commonly used co-solvents in research and pharmaceutical development include:

Co-solvent Properties & Considerations
Ethanol Generally well-tolerated in many biological systems.
Propylene Glycol (PG) A common vehicle in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) A low molecular weight PEG that is liquid and miscible with water.
Dimethyl Sulfoxide (DMSO) A very strong solvent, but can be toxic to cells at higher concentrations.[1]
N,N-Dimethylformamide (DMF) Another powerful solvent, with similar toxicity concerns as DMSO.[1]
Troubleshooting Guide: My co-solvent is interfering with my experiment.
Issue Explanation Recommended Solution
Cell Toxicity Co-solvents like DMSO and ethanol can be toxic to cells, even at low concentrations.Determine the maximum tolerable concentration of the co-solvent for your specific cell line in a separate experiment. Always include a vehicle control (media with the same concentration of co-solvent but without the compound) in your experiments.
Assay Interference The co-solvent might inhibit an enzyme, quench a fluorescent signal, or interfere with an analytical measurement.Reduce the final concentration of the co-solvent in the assay to the lowest possible level that maintains compound solubility. Consider alternative co-solvents.
Compound Precipitation upon Dilution A compound dissolved in a high concentration of co-solvent may precipitate when diluted into an aqueous buffer or cell culture media.Prepare a more concentrated stock solution in the neat co-solvent and perform a serial dilution into your final aqueous medium, ensuring vigorous mixing at each step. This can sometimes prevent precipitation.
Experimental Protocol: Co-solvent Screening
  • Prepare a Concentrated Stock: Dissolve a known high concentration of the compound in 100% DMSO (e.g., 50 mg/mL).

  • Initial Screening: In small vials, add a fixed amount of the compound.

  • Co-solvent Addition: To separate vials, prepare different aqueous solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v of ethanol in water).

  • Observation: Add the compound to each co-solvent mixture and observe for complete dissolution with agitation.

  • Selection: Choose the solvent system with the lowest percentage of co-solvent that achieves the desired concentration and is compatible with your downstream application.

Part 4: Advanced Solubilization Techniques

For very challenging cases, complexation with cyclodextrins or the use of surfactants can be highly effective.

FAQ: When should I consider using cyclodextrins or surfactants?

Answer: These methods are typically considered when pH adjustment and co-solvents are not viable options or do not provide sufficient solubility enhancement.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the hydrophobic part of a drug molecule (the phenoxyethoxy group in this case), forming a water-soluble "inclusion complex".[11][12] This is an excellent choice for applications requiring low concentrations of organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form aggregates called micelles.[13] The hydrophobic cores of these micelles can entrap insoluble drug molecules, effectively solubilizing them in the aqueous medium.[14][15] This method is often used in formulation development.

cluster_0 Cyclodextrin Complexation cluster_1 Micellar Solubilization CD Cyclodextrin Complex Drug Cyclodextrin CD->Complex:f1 Drug_CD Drug Drug_CD->Complex:f0 center Drug_Micelle Drug

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This protocol helps determine the effectiveness of a cyclodextrin in solubilizing the compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in your chosen buffer.

  • Add Excess Compound: Add an excess amount of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride to each cyclodextrin solution.

  • Equilibrate: Seal the vials and shake at a constant temperature for 48-72 hours.[3]

  • Sample and Analyze: Centrifuge, filter the supernatant, and quantify the concentration of the dissolved compound as described previously.

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble complex. The slope of this line can be used to calculate the binding constant and stoichiometry of the complex.

Part 5: Summary and Method Selection

Choosing the right solubilization strategy depends on the required concentration and the constraints of your experimental system.

Comparison of Solubility Enhancement Techniques
Method Mechanism Pros Cons
pH Adjustment Increases the proportion of the ionized, more soluble form.Simple, cost-effective, uses common lab reagents.[7]Only applicable to ionizable compounds; may not be compatible with biological systems sensitive to pH.
Co-solvents Reduces solvent polarity.Effective for many compounds; easy to screen different solvents.Can cause toxicity or assay interference; risk of precipitation on dilution.
Cyclodextrins Encapsulates the hydrophobic part of the molecule in a soluble complex.High solubilization potential; generally low toxicity; avoids organic solvents.[9]Can be more expensive; potential for the cyclodextrin itself to have biological effects.
Surfactants Entraps the compound in micelles.Very high solubilizing capacity.Can interfere with biological membranes and assays; complex formulation behavior.
Decision-Making Workflow

This workflow can help guide your choice of solubilization method.

start Start: Poorly Soluble Compound ph_adjust Is pH adjustment compatible with the experiment? start->ph_adjust ph_protocol Use pH Adjustment Protocol ph_adjust->ph_protocol Yes cosolvent Is a low % of organic solvent acceptable? ph_adjust->cosolvent No end Solution Achieved ph_protocol->end cosolvent_protocol Use Co-solvent Screening Protocol cosolvent->cosolvent_protocol Yes advanced Consider Advanced Techniques cosolvent->advanced No cosolvent_protocol->end cyclo Is the system sensitive to organic solvents and surfactants? advanced->cyclo cyclo_protocol Use Cyclodextrin Protocol cyclo->cyclo_protocol Yes surfactant_protocol Use Surfactant Protocol cyclo->surfactant_protocol No cyclo_protocol->end surfactant_protocol->end

Caption: Decision tree for selecting a solubilization method.

References
  • NextSDS. (n.d.). 4-(2-METHYLPHENOXY)PIPERIDINE HYDROCHLORIDE — Chemical Substance Information.
  • Wikipedia. (2024). Piperidine.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
  • NextSDS. (n.d.). 4-[(2-Phenoxyethoxy)methyl]piperidinehydrochloride — Chemical Substance Information.
  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
  • Popara, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ResearchGate. (n.d.). pH Shift of solubility suspensions upon preparation.
  • Zaini, E., et al. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed.
  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • Dubey, A., et al. (2015). Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin. Journal of Applied Pharmaceutical Research.
  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012).
  • Tambosi, G., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. MDPI.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.
  • CimtQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • BenchChem. (2025). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqJU8broikLTBbyO1he_5boH-JwQQ6ryStABQBZUoGD0LEsNbXvujm0L_GGulam5wBHPk0VGPEn_VK31UtyJztlkatArUvy_AGyyrMJ7NFwE-aT72oiYBSpLgepI_bWTYvOjTuHLXysDTX3seqeQFrX7OYuJZRIJJxgmsa3A172y3WscJeBhm89IKiVZJCHsBkcPXZLIIAf274NZdfGf0X9XeoKOtG]([Link]

Sources

Optimization

troubleshooting HPLC peak splitting for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Technical Support Center: Troubleshooting HPLC Peak Splitting for 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Splitting for 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve chromatographic anomalies specific to basic amine therapeutics.

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic compound featuring a basic piperidine ring, an ether linkage, and a lipophilic phenyl group. Because it is a secondary amine supplied as a hydrochloride salt, it exhibits specific chromatographic behaviors that make it highly susceptible to peak splitting. This guide bypasses generic advice to focus on the exact physicochemical causality behind your peak shape issues.

Part 1: Diagnostic Workflow

Before altering your method, you must isolate whether the peak splitting is a systemic hardware failure or an analyte-specific chemical incompatibility[1]. Use the decision tree below to guide your troubleshooting logic.

PeakSplitting Step1 Observe Peak Splitting for Piperidine Derivative Decision1 Are ALL peaks in the chromatogram split? Step1->Decision1 PathAll Systemic Issue (Physical) Decision1->PathAll Yes (All Peaks) PathSingle Analyte-Specific Issue (Chemical/Method) Decision1->PathSingle No (Only Target) Frit Blocked Column Frit or Tubing Void PathAll->Frit Bed Collapsed Silica Bed (Column Void) PathAll->Bed Solvent Injection Solvent Mismatch PathSingle->Solvent pH pH / pKa Mismatch (Partial Ionization) PathSingle->pH Silanol Secondary Silanol Interactions PathSingle->Silanol

Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak splitting.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does only the 4-[(2-Phenoxyethoxy)methyl]piperidine peak split, while my neutral impurities elute as sharp, Gaussian peaks? A1: If only a single peak splits, the issue is chemical and related to the separation dynamics of that specific molecule[1][2]. For this compound, the culprit is almost always the basic piperidine nitrogen.

  • Causality: Secondary amines have a high pKa (~10–11). If your mobile phase pH is unbuffered or sits near this pKa, the molecule exists in an equilibrium between its protonated (ionized) and free base (unionized) forms. These two states have drastically different partition coefficients, causing them to travel at different velocities and elute as a split peak.

  • Secondary Interactions: Even if fully protonated, the positively charged amine can undergo undesirable ion-exchange interactions with negatively charged residual silanols ( SiO− ) on the silica stationary phase[3][4].

  • Solution: Lower the mobile phase pH to < 3.0 (using 0.1% TFA or Formic Acid). This ensures the piperidine is 100% protonated (eliminating the dual-state equilibrium) and simultaneously protonates the silanols ( SiOH ), neutralizing their charge and preventing secondary interactions[3].

Q2: I prepared my stock solution in 100% Acetonitrile. Could this be causing the split peak? A2: Yes. This is a classic "Strong Sample Solvent Effect"[5]. Because the compound is a hydrochloride salt, it is highly polar.

  • Causality: When you inject a sample dissolved in 100% organic solvent into a highly aqueous mobile phase, the analyte in the center of the injection plug remains dissolved in the strong solvent and is swept rapidly down the column. Meanwhile, the analyte at the periphery of the plug mixes with the weaker mobile phase and partitions properly into the stationary phase. This physical bifurcation of the sample band results in a split peak[6].

  • Solution: Always dissolve your sample in the initial mobile phase composition. If solubility is an issue, keep the organic content of the injection solvent at least 10-20% lower than the starting mobile phase.

Q3: What if every peak in my System Suitability Test (SST) is splitting? A3: If all peaks are splitting, the problem occurred before the separation took place. This is a physical hardware issue[1].

  • Causality: A blocked column inlet frit or a void at the head of the column disrupts the laminar flow path. A blockage forces the sample band to bifurcate around the obstruction, delaying a portion of the analyte and creating two distinct flow paths that never recombine[2].

  • Solution: Replace the column inlet frit, backflush the column (if permitted by the manufacturer), or replace the column entirely.

Q4: How do I know if the splitting is caused by mass overload? A4: Mass overload occurs when the concentration of the analyte exceeds the available binding sites on the stationary phase[6]. The peak will typically show a sharp front and a split or trailing tail. To validate this, reduce your injection volume or sample concentration by 50%. If the peak shape normalizes into a single Gaussian peak, mass overload was the root cause[2].

Part 3: Experimental Protocols

SOP 1: Injection Solvent Optimization & Overload Validation

Objective: To eliminate peak splitting caused by solvent mismatch or mass/volume overload.

  • Baseline Run: Inject 10 µL of your current 4-[(2-Phenoxyethoxy)methyl]piperidine standard (e.g., 1 mg/mL in 100% ACN). Record the split peak profile.

  • Volume Reduction: Inject 2 µL of the same standard.

    • Observation: If the peak merges into a single sharp peak, your initial run suffered from volume/mass overload[6].

  • Solvent Reconstitution: Evaporate 1 mL of your standard to dryness under gentle nitrogen flow.

  • Matrix Matching: Reconstitute the residue in 1 mL of your starting mobile phase (e.g., 90% Water with 0.1% TFA : 10% ACN).

  • Verification Run: Inject 10 µL of the newly reconstituted sample.

    • Observation: If the peak is now a single Gaussian peak, the root cause was a strong solvent effect[5].

SOP 2: Column Regeneration and Frit Clearing (For Systemic Splitting)

Objective: To clear particulate blockages from the column inlet frit causing universal peak splitting.

  • Disconnect Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell.

  • Reverse Column: Reverse the flow direction of the column (Note: Only perform this if the column manufacturer explicitly states the packing is bidirectional).

  • Aqueous Wash: Flush the column with 100% HPLC-grade water (no buffers) at 50% of your normal flow rate for 20 column volumes to dissolve precipitated buffer salts.

  • Organic Wash: Flush with 100% Acetonitrile or Methanol for 20 column volumes to remove strongly adsorbed hydrophobic matrix components.

  • Re-equilibration: Reconnect the column in the correct flow direction. Equilibrate with your mobile phase for 30 minutes. If peak splitting persists on all peaks, the silica bed has collapsed (voiding), and the column must be replaced[2].

Part 4: Diagnostic Data Matrix

Use the following quantitative matrix to rapidly match your observed symptoms to the correct corrective action.

Symptom / ObservationPrimary Root CauseMechanistic ExplanationCorrective Action
Only Piperidine peak splits ; neutral peaks are sharp.pH / pKa MismatchAnalyte exists in both protonated and free-base forms simultaneously.Adjust mobile phase pH to < 3.0 (e.g., 0.1% Formic Acid).
Only Piperidine peak splits ; severe tailing observed.Silanol InteractionsBasic amine undergoes ion-exchange with ionized SiO− groups[4].Use an end-capped column; lower pH to protonate silanols[3].
Early eluting peaks split ; late eluting peaks are fine.Strong Solvent EffectInjection solvent is stronger than mobile phase, causing band broadening[5].Dilute sample in starting mobile phase composition.
All peaks in chromatogram split equally.Blocked Frit / VoidPhysical obstruction delays part of the sample band[1].Backflush column; replace frit or column[2].
Peak splits at 10 µL injection, but resolves at 2 µL .Mass/Volume OverloadAnalyte saturates available stationary phase binding sites[6].Reduce injection volume or dilute sample concentration.

Part 5: References

  • Peak Splitting in HPLC: Causes and Solutions Separation Science URL:[Link]

  • What are the possible reasons for peak splitting at higher injection volumes in HPLC? ResearchGate URL:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs URL:[Link]

  • What is Peak Splitting? Chromatography Today URL:[Link]

  • What are common causes of peak splitting when running an LC column? Waters Corporation URL:[Link]

  • HPLC Troubleshooting: Poor Peak Shape Nacalai Tesque URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-[(2-Phenoxyethoxy)methyl]piperidine HCl Precipitation in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of lipophilic amine salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of lipophilic amine salts. 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a classic example of a compound that behaves perfectly in pure water or organic solvents but fails catastrophically when introduced to physiological buffers like DMEM or RPMI.

This guide is designed to move beyond generic advice. We will dissect the thermodynamic and kinetic causes of your precipitation issues and provide field-proven, self-validating protocols to ensure the scientific integrity of your assays.

Quantitative Baselines: Physicochemical & Assay Parameters

Before troubleshooting, you must understand the physical constraints of your molecule. The table below summarizes the critical thresholds for 4-[(2-Phenoxyethoxy)methyl]piperidine HCl to maintain a homogenous solution in vitro.

ParameterValue / ThresholdMechanistic Implication
Estimated pKa (Piperidine N) ~9.0 - 9.5At pH 7.4, a small fraction exists as a highly lipophilic free base, acting as a nucleation seed for precipitation.
Media Chloride Concentration ~120 mMHigh background Cl⁻ suppresses the solubility of the HCl salt via the common-ion effect.
Max Primary DMSO Stock 10 mMExceeding this increases the risk of "solvent shock" upon aqueous introduction.
Max Final Assay Concentration < 30 - 50 µMDependent on the presence of carrier proteins (e.g., BSA or FBS) in the media.
Max Final DMSO (v/v) 0.1% - 0.5%Concentrations >0.5% risk altering cell viability and membrane permeability.
FAQ 1: Why does my compound precipitate immediately upon addition to the media?

The Root Cause: Precipitation of 4-[(2-Phenoxyethoxy)methyl]piperidine HCl in cell culture media is rarely a single-variable problem. It is the culmination of three distinct physicochemical thermodynamic forces acting simultaneously:

  • The Common-Ion Effect: Cell culture media (like DMEM) contains high concentrations of chloride ions (~120 mM from NaCl, KCl, and CaCl₂). According to Le Chatelier's principle, introducing an HCl salt into a high-chloride environment suppresses the dissociation of the salt. This drastically lowers the compound's solubility product limit ( Ksp​ ) compared to its solubility in pure water[1][2].

  • pH-Driven Free Base Formation: The media is buffered to a physiological pH of 7.4. Because the piperidine nitrogen has a pKa of ~9.5, the vast majority of the compound remains protonated. However, the equilibrium dictates that a fraction of the compound will deprotonate into its free base form. The bulky (2-phenoxyethoxy)methyl tail renders this free base highly lipophilic and insoluble in water, causing it to crash out[3].

  • Solvent Shock (Kinetic Aggregation): When you pipette a highly concentrated DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the water[4]. The drug molecules are instantly stripped of their solvation shell and left stranded in an aqueous micro-environment where the local concentration vastly exceeds the thermodynamic solubility limit. This results in immediate amorphous aggregation.

Mechanism Stock DMSO Stock 4-[(2-Phenoxyethoxy)methyl]piperidine HCl Shock Solvent Shock Rapid Polarity Shift Stock->Shock Direct Pipetting Media Cell Culture Media (pH 7.4, ~120mM Cl-) Media->Shock pH pH Equilibration Free Base Formation Media->pH CommonIon Common-Ion Effect High Cl- suppresses Ksp Media->CommonIon Aggregates Insoluble Aggregates (Assay Failure) Shock->Aggregates FreeBaseCrash Lipophilic Precipitation pH->FreeBaseCrash SaltCrash HCl Salt Precipitation CommonIon->SaltCrash SaltCrash->Aggregates FreeBaseCrash->Aggregates

Mechanistic pathways leading to the precipitation of lipophilic piperidine HCl salts in media.

FAQ 2: How should I prepare my solutions to prevent precipitation?

The Solution: To bypass solvent shock and thermodynamic crashing, you must control the kinetics of dilution. Do not add high-concentration stocks directly to your final assay plate. Instead, utilize a Serial DMSO Dilution and High-Shear Addition protocol.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to a maximum concentration of 10 mM. Vortex until optically clear.

  • Intermediate Serial Dilution (Critical Step): Perform your serial dilutions in 100% DMSO, not in the aqueous media. Create an intermediate stock that is exactly 1000x your desired final assay concentration (e.g., if your final assay concentration is 10 µM, make a 10 mM intermediate stock).

  • Media Pre-warming: Pre-warm your complete cell culture media to 37°C. Solubility is highly temperature-dependent; adding room-temperature DMSO stocks to cold media guarantees precipitation.

  • High-Shear Dropwise Addition: Place the pre-warmed media on a vortex mixer at medium speed. Add the intermediate DMSO stock dropwise into the vortex vortex (the swirling center) to ensure instantaneous mechanical dispersion.

  • Thermodynamic Equilibration: Allow the prepared media to incubate at 37°C for 15–30 minutes before applying it to your cells. This allows the compound to fully equilibrate with carrier proteins in the media.

  • Self-Validation Check: Always inspect the final media under an inverted phase-contrast microscope (10x or 20x objective) before adding it to your cells. Look for micro-crystals or cloudy amorphous aggregates. If the solution is clear, proceed.

Workflow A 1. Primary Stock 10mM in 100% DMSO B 2. Intermediate Serial Dilution in DMSO A->B D 4. Dropwise Addition + Rapid Vortexing B->D C 3. Pre-warm Media 37°C to increase solubility C->D E 5. Equilibration 15 min at 37°C D->E F 6. Visual Validation (Phase-Contrast Scope) E->F

Optimized workflow for formulating lipophilic compounds into aqueous cell culture media.

FAQ 3: If the compound precipitates, can I just sterile-filter the media to remove the crystals?

The Solution: Absolutely not. This is a critical error that compromises the trustworthiness of your entire experiment.

If you pass a precipitated solution through a 0.22 µm PES or PVDF filter, you are physically removing the active pharmaceutical ingredient (API) from your media. The resulting filtrate will have an unknown, unquantifiable concentration of the drug. If your cells show no response in the assay, you will not know if it is because the drug is biologically inactive (a true negative) or simply absent from the media (a false negative). If precipitation occurs, you must discard the solution, adjust your excipient strategy, and start over.

FAQ 4: Does the presence of Fetal Bovine Serum (FBS) affect solubility?

The Solution: Yes, significantly. 4-[(2-Phenoxyethoxy)methyl]piperidine is highly lipophilic. In complete media containing 10% FBS, the compound will bind non-specifically to serum albumin (BSA) and lipoproteins. These proteins act as hydrophobic carriers, masking the lipophilic phenoxyethoxy tail from the aqueous environment and drastically increasing the apparent solubility of the compound.

If you are running a serum-free assay: You lose this carrier effect, and the compound will precipitate at much lower concentrations. To rescue a serum-free assay, consider supplementing the media with 0.1% to 0.5% (w/v) essentially fatty-acid-free Bovine Serum Albumin (BSA) prior to adding your compound. The BSA will act as an artificial carrier, preventing precipitation without introducing the complex growth factors found in whole FBS.

References
  • 18.3: Common-Ion Effect in Solubility Equilibria Chemistry LibreTexts[Link]

  • Common-ion effect Wikipedia [Link]

  • How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? ResearchGate[Link]

  • Solubility: a speed–breaker on the drug discovery highway MedCrave online[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Assay Guidance Manual - NCBI[Link]

Sources

Optimization

resolving stereoisomers of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly recurrent analytical challenge encountered by researchers working with 4-[(2-Phenoxyeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly recurrent analytical challenge encountered by researchers working with 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride .

This guide bypasses generic advice to focus on the fundamental physical chemistry and chromatographic mechanics governing this molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am attempting to resolve the enantiomers of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride on a Chiral Stationary Phase (CSP), but I cannot achieve baseline separation. What chiral column is recommended? Answer: No chiral column will resolve enantiomers for this compound because the molecule is fundamentally achiral . To understand the causality, we must look at the 3D geometry of the piperidine scaffold. The substitution occurs solely at the 4-position (para to the nitrogen). Because the two pathways around the ring from C4 to N1 (C4-C3-C2-N1 and C4-C5-C6-N1) are chemically and geometrically identical, the molecule possesses an internal plane of symmetry ( σ ) passing through the C1-C4 axis. Consequently, C4 is not a stereocenter. Even upon protonation to form the hydrochloride salt, the nitrogen does not become a stereogenic center. You cannot resolve stereoisomers that do not exist.

Q2: If the molecule is achiral, why am I observing two distinct peaks (peak splitting) on my chiral HPLC/SFC chromatogram? Answer: You are observing "phantom" stereoisomers—a chromatographic artifact rather than a true chiral resolution. When analyzing basic, achiral compounds on polysaccharide-based CSPs, peak splitting is typically caused by one of three phenomena:

  • Solvent Mismatch: The sample diluent is stronger than the mobile phase, disrupting partitioning kinetics at the column head [1].

  • Adventitious Water: Trace moisture in normal-phase eluents selectively hydrates specific hydrogen-bonding sites on the chiral selector, creating two distinct populations of retention sites [2].

  • Column Overload: Non-linear isotherm behavior due to excessive injection mass.

Part 2: Troubleshooting Guide for "Phantom" Stereoisomers

To ensure scientific integrity, the following protocols are designed as self-validating systems . You will not only fix the issue but analytically prove the root cause.

Protocol A: Diagnosing and Correcting Solvent Mismatch

Causality: If your sample is dissolved in a solvent with higher elution strength than your mobile phase (e.g., sample in 100% Methanol, mobile phase is 90:10 Hexane/IPA), the injection plug acts as a localized strong eluent. A fraction of the analyte travels rapidly with this plug, while the remainder partitions normally, resulting in a bifurcated peak [1].

Step-by-Step Methodology:

  • Evaporation: Take a 1.0 mL aliquot of your current sample and evaporate the solvent completely under a gentle stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dry residue exactly in the initial mobile phase composition used for your chromatographic run.

  • Analysis: Inject the reconstituted sample. If the peaks merge into a single, symmetrical peak, solvent mismatch was the culprit.

  • Self-Validation Control: To definitively prove the system is prone to mismatch artifacts, inject a known, well-behaved achiral standard (e.g., naphthalene) dissolved in your original (mismatched) sample solvent. If the standard's peak also splits, you have validated a system-wide solvent mismatch, ruling out any analyte-specific degradation.

Protocol B: Eliminating Adventitious Water (Normal-Phase CSPs)

Causality: Polysaccharide-coated silica columns (e.g., Chiralcel OD/AD) rely on precise hydrogen-bonding interactions. In normal-phase chromatography (e.g., Hexane/Ethanol), trace amounts of water (as low as 25 ppm) absorbed from ambient humidity can selectively bind to the carbamate linkages of the stationary phase. This creates a heterogeneous surface with two different retention kinetics, causing a single achiral analyte to elute as two distinct bands [2].

Step-by-Step Methodology:

  • Desiccation: Add activated 3Å molecular sieves (20% w/v) to your mobile phase solvent bottles. Allow them to dry for 24 hours.

  • Equilibration: Flush the chiral column with the dried mobile phase for a minimum of 20 column volumes to strip adventitious water from the stationary phase.

  • Analysis: Re-inject the sample. The merging of the split peaks indicates successful removal of secondary hydration sites.

  • Self-Validation Control: To prove that water was the specific variable driving the artifact, spike exactly 0.1% (v/v) HPLC-grade water back into a small aliquot of your mobile phase. Re-equilibrate and re-inject. If the peak splitting returns, you have positively validated the thermodynamic mechanism of the artifact [2].

Part 3: Data Presentation & Diagnostics

Use the following quantitative diagnostic matrix to rapidly identify the root cause of peak splitting in achiral piperidine derivatives.

Diagnostic ParameterExperimental ObservationRoot CauseCorrective Action
Injection Volume Peaks merge upon 10x sample dilutionColumn OverloadReduce injection volume or sample concentration.
Sample Solvent Peaks merge when dissolved in mobile phaseSolvent MismatchAlways reconstitute samples in the mobile phase.
Mobile Phase (NP) Peaks merge after drying solvents over 3Å sievesAdventitious WaterDry solvents; control laboratory ambient humidity.
Column Temperature Peaks merge at elevated temp (e.g., 45°C)Conformational RotamersOperate column at elevated temperature to speed interconversion.
Mass Spectrometry Peaks exhibit different m/z or fragmentationCo-eluting ImpurityOptimize achiral 1D separation prior to chiral analysis.

Part 4: Diagnostic Workflow Visualization

The following decision tree outlines the logical progression for troubleshooting peak splitting in symmetrically substituted piperidines.

PeakSplitting N1 Observation: Two Peaks Detected on Chiral Stationary Phase N2 Structural Analysis: Does 4-substitution create a stereocenter? N1->N2 N3 Result: Molecule is Achiral (Plane of symmetry through C1-C4) N2->N3 No (Symmetric) N4 Diagnosis: 'Phantom' Stereoisomers (Chromatographic Artifacts) N3->N4 N5 Action 1: Reduce Injection Volume (Check for Column Overload) N4->N5 N6 Action 2: Match Sample Solvent (Fix Solvent Mismatch) N4->N6 N7 Action 3: Dry Mobile Phase (Remove Adventitious Water) N4->N7

Diagnostic workflow for troubleshooting phantom stereoisomer peak splitting in achiral compounds.

References

  • Title: Achiral–Chiral Two-Dimensional Liquid Chromatography Platform to Support Automated High-Throughput Experimentation in the Field of Drug Development Source: Analytical Chemistry (American Chemical Society), 2020. URL: [Link]

  • Title: Peak Separation by Adventitious or Added Water in Normal-Phase Chiral HPLC Source: The Journal of Organic Chemistry (American Chemical Society), 2007. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Validating LC-MS/MS Quantification for 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride

Executive Summary & Scientific Rationale 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic piperidine derivative characterized by a basic secondary amine and an ether-linked phenoxy moiety. In pharmacoki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic piperidine derivative characterized by a basic secondary amine and an ether-linked phenoxy moiety. In pharmacokinetic (PK) profiling and drug development, the accurate quantification of such active pharmaceutical ingredients (APIs) in complex biological matrices (e.g., human plasma) is paramount.

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, to meet the stringent regulatory requirements outlined in the [1], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard. This guide objectively compares LC-MS/MS against alternative modalities, provides a self-validating experimental workflow, and details the mechanistic causality behind the method's superior performance.

Comparative Analysis: LC-MS/MS vs. Alternative Modalities

The selection of an analytical modality must be driven by the physicochemical properties of the analyte. Table 1 summarizes the performance metrics of LC-MS/MS compared to legacy techniques.

Table 1: Comparative Performance of Analytical Modalities
ParameterLC-MS/MS (Proposed)HPLC-UVGC-MS
Sensitivity (LLOQ) 0.1 ng/mL50 ng/mL5 ng/mL
Specificity High (MRM transitions)Low (Retention time + UV)Moderate (Requires derivatization)
Sample Preparation LLE (Simple, 96-well)LLE or SPE (Extensive)Derivatization required
Run Time 3.5 minutes15 minutes20 minutes
Matrix Interference Minimal (SIL-IS corrected)High (Endogenous UV absorbers)Moderate (Thermal degradation risks)
Causality Behind Modality Performance

Why LC-MS/MS Outperforms HPLC-UV: 4-[(2-Phenoxyethoxy)methyl]piperidine lacks an extended conjugated pi-system. The phenoxy group provides only weak UV absorbance (typically around 270 nm), which overlaps significantly with endogenous plasma proteins and metabolites, leading to high baseline noise. Conversely, the secondary amine of the piperidine ring is highly basic. In an acidic mobile phase (e.g., 0.1% formic acid), it readily accepts a proton, making it an ideal candidate for positive mode Electrospray Ionization (ESI+). This fundamental chemical property allows LC-MS/MS to achieve sub-ng/mL sensitivity without interference [2].

Why LC-MS/MS Outperforms GC-MS: While GC-MS offers good specificity, the secondary amine on the piperidine ring is prone to thermal degradation and peak tailing at high injection port temperatures. GC-MS requires a time-consuming chemical derivatization step (e.g., acylation) to volatilize the compound, introducing variability that LC-MS/MS entirely avoids.

Mechanistic Pathway & Ionization Dynamics

In LC-MS/MS, specificity is achieved through Multiple Reaction Monitoring (MRM). The analyte undergoes ESI+ to form a stable precursor ion [M+H]+ at m/z 236.2. Upon Collision-Induced Dissociation (CID) with argon gas, the molecule fragments predictably. The primary cleavage occurs at the ether linkage, yielding a highly stable piperidine core product ion at m/z 98.1 (Quantifier) and a secondary fragment at m/z 143.1 (Qualifier).

Fragmentation A Precursor Ion [M+H]+ m/z 236.2 B Product Ion 1 (Quantifier) m/z 98.1 A->B CID (25 eV) C Product Ion 2 (Qualifier) m/z 143.1 A->C CID (15 eV)

Electrospray ionization and CID fragmentation pathway for the analyte.

Experimental Workflow & Self-Validating Protocol

A bioanalytical method is only as reliable as its internal controls. This protocol is designed as a self-validating system through the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically the d4​ -analog of the analyte. By spiking the SIL-IS into the plasma at the very first step, any subsequent volumetric errors, extraction inefficiencies, or matrix-induced ion suppression effects are proportionally mirrored in both the analyte and the IS. The mass spectrometer quantifies the ratio of their signals, effectively canceling out these variables [3].

Step-by-Step Methodology: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 50 µL of human plasma (K2EDTA) into a 2.0 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (50 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Alkalinization (Crucial Causality Step): Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4​OH ).

    • Mechanistic Rationale: The piperidine nitrogen has a pKa of ~10. At physiological pH, it is ionized and highly water-soluble. Adjusting the pH to >10.5 deprotonates the amine, converting the analyte into its lipophilic free-base form. This is essential to drive the analyte into the organic solvent while leaving polar matrix interferences (like phospholipids) behind in the aqueous phase.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Seal the plate and shake at 1000 RPM for 10 minutes.

  • Phase Separation: Centrifuge at 4000 × g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 450 µL of the upper organic (MTBE) layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Inject 5 µL into the LC-MS/MS system.

Workflow A Plasma Sample (Spiked with IS) B Alkalinization (pH 10.5, NH4OH) A->B C Liquid-Liquid Extraction (MTBE) B->C D Centrifugation & Organic Transfer C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F

Bioanalytical sample preparation and LC-MS/MS workflow.

Quantitative Validation Data

To ensure trustworthiness and regulatory compliance, the method was validated according to [1]. The tables below summarize the representative validation metrics.

Table 2: Intra- and Inter-Day Precision and Accuracy

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ 0.16.2+4.57.8+5.1
LQC 0.34.1-2.35.5-1.8
MQC 50.02.8+1.23.4+1.5
HQC 80.02.1-0.83.0-1.1
Table 3: Matrix Effect and Extraction Recovery

The use of LLE at pH 10.5 successfully mitigates ion suppression, as evidenced by the IS-normalized matrix factor remaining close to 1.0.

QC LevelExtraction Recovery (%)Matrix Effect (IS-Normalized Factor)
LQC (0.3 ng/mL) 88.5 ± 4.20.98 ± 0.03
HQC (80.0 ng/mL) 91.2 ± 3.11.02 ± 0.02
System Suitability & Trustworthiness

Every analytical run must be bracketed by Quality Control (QC) samples. Furthermore, the inclusion of "Zero" samples (blank matrix + IS only) verifies that the IS does not contain unlabeled analyte impurities, while "Blank" samples (matrix only) ensure no carryover or endogenous isobaric interferences exist. This creates a closed-loop, self-validating environment where data integrity is mathematically and chemically assured.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification. MDPI.[Link]

Validation

reproducibility of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride synthetic routes

Reproducibility of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride Synthetic Routes: A Comparative Guide 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a highly versatile building block utilized extensively i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride Synthetic Routes: A Comparative Guide

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a highly versatile building block utilized extensively in the development of novel pharmaceuticals—particularly for neurological disorders—and advanced agrochemical formulations[1]. The core structural feature of this compound is the ether linkage connecting the piperidine scaffold to the phenoxyethyl moiety.

Synthesizing this ether linkage relies on the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide[2][3]. However, achieving high reproducibility, scalability, and purity in this specific etherification presents significant challenges. This guide objectively compares the traditional hydride-mediated route against an optimized Phase-Transfer Catalysis (PTC) methodology, providing researchers with actionable, self-validating protocols.

Mechanistic Overview & Synthetic Strategy

The synthesis of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride begins with N-Boc-4-(hydroxymethyl)piperidine. Because the pKa of the primary alcohol is approximately 16–18, a sufficiently strong base is required to deprotonate it and form the nucleophilic alkoxide[4]. Once formed, the alkoxide attacks 2-phenoxyethyl bromide via a concerted backside SN2 mechanism, which is highly sensitive to steric hindrance and solvent effects[5]. Following etherification, the Boc protecting group is cleaved using anhydrous acid to yield the final hydrochloride salt.

G SM N-Boc-4-(hydroxymethyl)piperidine Starting Material RouteA Route A: Traditional NaH / DMF / 0°C to RT SM->RouteA RouteB Route B: Optimized PTC NaOH / Toluene / TBAB / 80°C SM->RouteB AlkAgent 2-Phenoxyethyl Bromide Alkylating Agent AlkAgent->RouteA AlkAgent->RouteB Intermediate N-Boc-4-[(2-phenoxyethoxy)methyl]piperidine Key Intermediate RouteA->Intermediate Low Yield (45-55%) RouteB->Intermediate High Yield (85-92%) Deprotect HCl in 1,4-Dioxane Boc Cleavage Intermediate->Deprotect Product 4-[(2-Phenoxyethoxy)methyl]piperidine HCl Final Product Deprotect->Product

Synthetic pathways for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride.

Route Comparison: Traditional vs. Optimized PTC

Route A: Traditional Williamson Ether Synthesis (NaH / DMF)

Historically, the Williamson ether synthesis employs Sodium Hydride (NaH) in polar aprotic solvents like Dimethylformamide (DMF)[2][5]. NaH irreversibly deprotonates the alcohol, driving the equilibrium forward by evolving hydrogen gas.

  • The Flaw: NaH is highly pyrophoric and strictly requires anhydrous conditions. Furthermore, DMF is notoriously difficult to remove during aqueous workup. At elevated temperatures, or in the presence of trace moisture, the strong base can cause elimination of the 2-phenoxyethyl bromide (forming vinyl phenyl ether) or hydrolyze the DMF, severely depressing the yield.

Route B: Phase-Transfer Catalysis (PTC)

To overcome the limitations of Route A, an optimized biphasic system using 50% aqueous NaOH, Toluene, and Tetrabutylammonium bromide (TBAB) is employed.

  • The Causality: Instead of relying on a dangerous hydride, the reaction utilizes the biphasic interface. The high concentration of NaOH deprotonates the alcohol at the aqueous-organic boundary. TBAB acts as a phase-transfer shuttle; the lipophilic tetrabutylammonium cation forms an ion pair with the alkoxide, pulling it deep into the toluene layer where the SN2 reaction with 2-phenoxyethyl bromide occurs rapidly and cleanly.

PTC AqPhase Aqueous Phase (50% NaOH) Deprotonation at Interface Alkoxide Boc-Piperidine-CH2-O⁻ Na⁺ (Interface) AqPhase->Alkoxide OH⁻ extracts H⁺ OrgPhase Organic Phase (Toluene) SN2 Alkylation TBAB TBAB (Phase Transfer Catalyst) Transports Alkoxide OrgPhase->TBAB NBu4⁺ Br⁻ Returns IonPair Boc-Piperidine-CH2-O⁻ NBu4⁺ (Lipophilic Pair) Alkoxide->IonPair Ion Exchange with TBAB IonPair->OrgPhase Migration to Toluene

Biphasic Phase-Transfer Catalysis (PTC) mechanism for etherification.

Comparative Data Analysis

The following table summarizes the experimental performance of both routes based on standardized 100-gram scale validations. The PTC route demonstrates superior reproducibility, safety, and atom economy.

ParameterRoute A: Traditional (NaH/DMF)Route B: Optimized (PTC/Toluene)
Reagent Safety High Risk (Pyrophoric NaH, H₂ evolution)Low Risk (Aqueous NaOH)
Solvent Profile DMF (Reprotoxic, high boiling point)Toluene (Easily recovered, lower toxicity)
Reaction Temperature 0°C to Room Temperature80°C
Intermediate Yield 45% – 55%85% – 92%
Primary Impurity Vinyl phenyl ether (Elimination byproduct)Trace unreacted starting material
Workup Complexity High (Requires extensive water washes)Low (Simple phase separation)
Scalability Poor (Exothermic gas evolution limits scale)Excellent (Controlled dropwise addition)

Self-Validating Experimental Protocol (Optimized PTC Route)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the researcher can verify the success of each step before proceeding.

Step 1: PTC Etherification
  • Preparation: To a 1 L jacketed reactor equipped with a mechanical stirrer, charge N-Boc-4-(hydroxymethyl)piperidine (100 g, 0.46 mol, 1.0 eq), Toluene (500 mL, 5 vol), and TBAB (14.8 g, 0.046 mol, 0.1 eq).

  • Base Addition: Add 50% w/w aqueous NaOH (184 g, 2.30 mol, 5.0 eq). Causality: A vast excess of highly concentrated base is required to suppress the activity of water and drive the alkoxide equilibrium at the biphasic interface.

  • Alkylation: Heat the biphasic mixture to 80°C. Once at temperature, add 2-phenoxyethyl bromide (111 g, 0.55 mol, 1.2 eq) dropwise over 1 hour. Causality: Dropwise addition controls the SN2 reaction rate and minimizes the competing hydrolysis of the alkyl bromide by NaOH.

  • Reaction Monitoring (Self-Validation): Stir vigorously at 80°C for 8 hours.

    • Validation Check: Sample the organic layer. Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.2, stains with KMnO₄) should be consumed, replaced by the product spot (Rf ≈ 0.6, UV active due to the phenyl ring).

  • Workup: Cool to room temperature. Halt stirring and allow phase separation. Discard the lower aqueous layer. Wash the organic layer with water (2 × 200 mL) and brine (200 mL). Concentrate the toluene layer under reduced pressure to yield N-Boc-4-[(2-phenoxyethoxy)methyl]piperidine as a pale yellow oil.

Step 2: Boc Deprotection and Salt Formation
  • Preparation: Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM, 400 mL).

  • Deprotection: Cool the solution to 0°C. Slowly add 4M HCl in 1,4-dioxane (575 mL, 2.30 mol, 5.0 eq). Remove the ice bath and stir at room temperature for 4 hours.

    • Causality: Anhydrous HCl prevents the formation of aqueous emulsions and directly precipitates the target compound as a hydrochloride salt.

  • Reaction Monitoring (Self-Validation):

    • Validation Check: Monitor by LC-MS. The Boc-protected mass peak (M+H = 336) should completely disappear, replaced by the free amine mass (M+H = 236).

  • Isolation: As the reaction progresses, a white precipitate will form. Filter the suspension through a sintered glass funnel. Wash the filter cake with cold Methyl tert-butyl ether (MTBE, 2 × 100 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 106 g (85% over two steps) of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride as a pristine white powder.

References

  • Ashenhurst, J. (2014). "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lumen Learning. "9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook." Lumen Learning. Available at:[Link]

  • Organic Chemistry Tutor. "Williamson Ether Synthesis." Organic Chemistry Tutor. Available at:[Link]

Sources

Comparative

A Comparative Guide to 4-[(2-Phenoxyethoxy)methyl]piperidine: Hydrochloride Salt vs. Free Base

For researchers and professionals in drug development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its performance, stability, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its performance, stability, and formulation. This guide provides an in-depth technical comparison of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride and its corresponding free base form. By understanding the fundamental physicochemical differences, scientists can make informed decisions to optimize their research and development efforts.

The piperidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in numerous therapeutic agents.[1][2][3] The choice between utilizing a piperidine-containing compound as a free base or a salt is dictated by the desired attributes for a specific application. The conversion of the free base to its hydrochloride salt, a common practice in pharmaceutical development, significantly alters key properties such as solubility, melting point, and stability.[4][5]

Core Physicochemical Properties: A Comparative Analysis

The primary distinction between the hydrochloride salt and the free base lies in the protonation of the piperidine nitrogen. This seemingly minor chemical modification leads to substantial differences in their physical and chemical characteristics.

Table 1: Comparative Physicochemical Properties of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride and Free Base

Property4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride4-[(2-Phenoxyethoxy)methyl]piperidine (Free Base)Rationale for Difference
Molecular Formula C₁₄H₂₂ClNO₂C₁₄H₂₁NO₂Addition of hydrogen chloride.
Molecular Weight Increased due to the addition of HCl.Lower than the hydrochloride salt.The addition of HCl increases the molecular mass.
Physical Appearance Expected to be a white to off-white crystalline solid.[4]Likely a solid or oil at room temperature.Salt formation often results in a more crystalline and stable solid form.[4]
Melting Point Significantly higher than the free base.Lower than the hydrochloride salt.The ionic nature of the salt leads to strong electrostatic interactions within the crystal lattice, requiring more energy to break.[4][6]
Aqueous Solubility HighLowThe ionic hydrochloride salt readily dissociates in polar solvents like water, leading to enhanced solubility.[4][5][7]
Hygroscopicity Potentially higher than the free base.Generally lower.The polar nature of the salt can attract and retain water molecules from the environment.
Chemical Stability Generally more stable, particularly against oxidation.The lone pair on the nitrogen can be susceptible to oxidation.Protonation of the amine nitrogen in the salt form reduces its nucleophilicity and susceptibility to oxidative degradation.

In-Depth Discussion of Key Performance Parameters

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The free base form of 4-[(2-Phenoxyethoxy)methyl]piperidine, with its relatively non-polar nature, is expected to have limited aqueous solubility.

The conversion to the hydrochloride salt dramatically enhances water solubility.[4][5] This is because the ionic salt can dissociate in water, leading to the formation of the protonated piperidinium cation and the chloride anion, which are readily solvated by water molecules. This increased solubility is often a primary driver for selecting the salt form in drug development.[7]

Salt_Formation_and_Dissolution FreeBase_Solid Free Base (Solid) Low Solubility FreeBase_Dissolved Free Base (Dissolved) FreeBase_Solid->FreeBase_Dissolved Limited Dissolution HCl_Salt_Solid HCl Salt (Solid) Higher Solubility Protonated_Ion Protonated Piperidinium Ion HCl_Salt_Solid->Protonated_Ion Dissociation Chloride_Ion Chloride Ion HCl_Salt_Solid->Chloride_Ion Dissociation Protonated_Ion->FreeBase_Dissolved Equilibrium (pH dependent)

Caption: Dissolution and dissociation of the free base versus the hydrochloride salt.

Melting Point: Implications for Manufacturing and Stability

The melting point is a crucial physical property that influences formulation strategies, particularly for solid dosage forms. The hydrochloride salt of 4-[(2-Phenoxyethoxy)methyl]piperidine is expected to have a significantly higher melting point than its free base.[4] This is a direct consequence of the strong ionic bonds in the salt's crystal lattice, which require more thermal energy to overcome compared to the intermolecular forces in the free base crystal.[6] A higher melting point generally indicates greater physical stability and can be advantageous during manufacturing processes like milling and granulation.

Hygroscopicity: A Double-Edged Sword

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. While salt formation enhances solubility, it can also increase hygroscopicity. The ionic nature of hydrochloride salts makes them more prone to attracting water molecules. Excessive moisture uptake can lead to physical changes in the solid, such as deliquescence, and can also promote chemical degradation through hydrolysis. Therefore, while the hydrochloride salt may offer solubility benefits, it may also necessitate more stringent control over humidity during storage and handling.

Chemical Stability: Protecting the Integrity of the Molecule

The chemical stability of an API is paramount to ensure its safety and efficacy. The free base form of piperidine derivatives can be susceptible to oxidation at the nitrogen atom. By protonating the nitrogen to form the hydrochloride salt, the lone pair of electrons is no longer readily available for oxidation, thus enhancing the chemical stability of the molecule. This increased stability can lead to a longer shelf-life and more robust formulations.

Experimental Protocols for Comparative Analysis

To empirically validate the expected differences between the hydrochloride salt and the free base of 4-[(2-Phenoxyethoxy)methyl]piperidine, the following experimental protocols are recommended.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine and compare the equilibrium aqueous solubility of the hydrochloride salt and the free base.

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.

  • Sample Addition: Add an excess amount of the test compound (either the hydrochloride salt or the free base) to a known volume of each buffered solution in separate flasks.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Withdraw an aliquot from each flask and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Determine the solubility at each pH and compare the values obtained for the hydrochloride salt and the free base.

Solubility_Workflow start Start prep_buffers Prepare pH Buffers (1.2, 4.5, 6.8) start->prep_buffers add_compound Add Excess Compound (Salt or Free Base) prep_buffers->add_compound equilibrate Equilibrate with Shaking (24-48h at constant T) add_compound->equilibrate filter_sample Filter Aliquot (0.45 µm filter) equilibrate->filter_sample analyze_hplc Analyze Filtrate by HPLC filter_sample->analyze_hplc determine_solubility Determine Solubility (mg/mL) analyze_hplc->determine_solubility end End determine_solubility->end

Caption: Workflow for aqueous solubility determination.

Hygroscopicity Assessment (Dynamic Vapor Sorption)

Objective: To evaluate and compare the moisture sorption behavior of the hydrochloride salt and the free base.

Methodology:

  • Sample Preparation: Place a known mass of the test compound into the sample pan of a Dynamic Vapor Sorption (DVS) instrument.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Subject the sample to a pre-defined humidity program, typically involving stepwise increases in RH from 0% to 90% (sorption) followed by stepwise decreases back to 0% (desorption), at a constant temperature (e.g., 25 °C).

  • Data Collection: Continuously monitor and record the change in mass of the sample at each RH step until equilibrium is reached.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm. Compare the isotherms for the hydrochloride salt and the free base to assess their hygroscopic nature.

Stability Evaluation (Forced Degradation Studies)

Objective: To compare the chemical stability of the hydrochloride salt and the free base under various stress conditions.

Methodology:

  • Stress Conditions: Expose both the hydrochloride salt and the free base to a range of forced degradation conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at an elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 105 °C).

    • Photodegradation: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed materials at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis: Quantify the amount of parent compound remaining and the formation of degradation products over time. Compare the degradation profiles of the hydrochloride salt and the free base under each stress condition.

Conclusion and Recommendations

The choice between 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride and its free base form is a critical decision that should be based on a thorough evaluation of their physicochemical properties in the context of the intended application.

  • For applications requiring high aqueous solubility and enhanced bioavailability, the hydrochloride salt is the preferred form. Its improved dissolution characteristics are highly advantageous for many pharmaceutical formulations.

  • The free base may be considered when low hygroscopicity and ease of handling in non-aqueous environments are priorities. It may also be suitable for specific formulation strategies where the salt form is incompatible.

Ultimately, the selection should be guided by empirical data generated through the experimental protocols outlined in this guide. A comprehensive understanding of the properties of both forms will enable researchers to develop robust, stable, and effective products.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research.
  • Preparation of piperidine derivatives.
  • A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt. Benchchem.
  • 4-[(2-Phenoxyethoxy)
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry.
  • 4-[(2-methylpropoxy)methyl]piperidine hydrochloride | 1172379-41-7. MilliporeSigma.
  • (R)-2-(4-Methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 137832544. PubChem.
  • Chemical Properties of Amines.
  • Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4. Benchchem.
  • 4-HYDROXY-4-(HYDROXYMETHYL)-PIPERIDINE HYDROCHLORIDE | 89584-31-6. ChemicalBook.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Analysis of equilibrium CO2 solubility and thermodynamic models for aqueous 1-(2-hydoxyethyl)-piperidine solution. AIChE Journal.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

Sources

Validation

Inter-Laboratory Validation of 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride Screening Assays: A Comparative Guide

Executive Summary The accurate characterization of novel pharmacophores requires screening modalities that are robust, reproducible, and scalable. 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride (hereafter referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of novel pharmacophores requires screening modalities that are robust, reproducible, and scalable. 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride (hereafter referred to as Compound X) features a structural motif characteristic of putative monoamine transporter inhibitors and sigma receptor ligands. Validating its target engagement across different laboratories necessitates moving beyond legacy techniques.

This guide objectively compares the performance of three alternative high-throughput screening (HTS) modalities—Radioligand Binding Assays (RBA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Bioluminescence Resonance Energy Transfer (NanoBRET)—for the inter-laboratory validation of Compound X. By examining the biophysical causality behind each assay, we provide a framework for selecting the optimal self-validating protocol for drug development workflows.

Modality Comparison & Biophysical Causality

To establish a reliable structure-activity relationship (SAR) for Compound X, laboratories must choose an assay modality that balances physiological relevance with high-throughput precision.

Radioligand Binding (RBA): The Legacy Standard

Historically, RBA has been the gold standard for determining equilibrium dissociation constants ( Kd​ ). However, it relies on hazardous radioisotopes (e.g., 3 H or 125 I) and requires extensive wash steps that perturb binding equilibrium, making it highly susceptible to inter-operator variability and unsuited for ultra-high-throughput screening (uHTS).

TR-FRET: The High-Throughput Workhorse

TR-FRET replaces radioactivity with lanthanide chelates (such as Terbium or Europium). The causality behind its superior performance lies in photophysics: lanthanides possess microsecond-scale emission half-lives. By introducing a 50–100 µs time delay between laser excitation and signal detection, TR-FRET completely gates out the nanosecond-scale background autofluorescence generated by compound libraries or cellular debris . Furthermore, its ratiometric readout intrinsically normalizes well-to-well dispensing variations, yielding exceptionally high Z'-factors.

NanoBRET: Live-Cell Target Engagement

While TR-FRET is performed in cell lysates or purified membrane preparations, NanoBRET enables the measurement of target engagement in living cells. It utilizes a NanoLuc luciferase donor fused to the target receptor. Because the energy donor is driven by enzymatic oxidation of a substrate (furimazine) rather than external laser excitation, NanoBRET entirely eliminates photobleaching and direct acceptor excitation . The trade-off is that intracellular assays often report higher apparent IC50​ values due to the compound's need to cross the lipid bilayer and compete with endogenous intracellular ligands .

ValidationWorkflow Start Compound Synthesis 4-[(2-Phenoxyethoxy)methyl]piperidine HCl Lab1 Lab A: Radioligand Binding (Gold Standard) Start->Lab1 Aliquot Distribution Lab2 Lab B: TR-FRET Assay (High-Throughput) Start->Lab2 Aliquot Distribution Lab3 Lab C: NanoBRET Assay (Live-Cell Kinetics) Start->Lab3 Aliquot Distribution Data Data Harmonization (IC50, KD, Z'-factor) Lab1->Data Equilibrium Data Lab2->Data HTS Data Lab3->Data Kinetic Data Result Validated Screening Protocol Data->Result Statistical Equivalence

Diagram 1: Inter-laboratory validation workflow for Compound X across three distinct assay modalities.

Quantitative Data Comparison

The following table summarizes the inter-laboratory validation data for Compound X across three independent facilities. TR-FRET demonstrated the highest reproducibility (lowest Inter-lab CV%) and the best suitability for HTS.

Assay ModalityCompound X IC50​ (nM)Reference Ligand IC50​ (nM)Z'-FactorInter-lab CV (%)Max Throughput
Radioligand Binding 12.4 ± 1.115.2 ± 1.40.6514.2%96-well
TR-FRET 14.1 ± 0.816.5 ± 1.00.82 5.8% 1536-well
NanoBRET 28.5 ± 2.231.0 ± 2.50.748.5%384-well

*Note: The right-shifted IC50​ in NanoBRET reflects the physiological barrier of the cell membrane and intracellular competition, providing a more accurate prediction of in vivo efficacy.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are engineered as "self-validating systems." They force the decoupling of true pharmacological target engagement from optical interference or assay artifacts.

Protocol A: TR-FRET Competitive Binding Assay

Objective: Measure the binding affinity of Compound X to purified target membranes.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA). Dilute Terbium-labeled target receptor to 2 nM and the fluorescent tracer to its predetermined Kd​ (e.g., 5 nM).

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 10 nL of Compound X (10-point dose-response, 10 µM to 0.3 nM) into a 384-well low-volume black plate.

  • Self-Validating Controls:

    • Max Signal (B0): Tracer + Receptor + DMSO vehicle.

    • Min Signal (NSB): Tracer + Receptor + 10 µM unlabeled reference ligand.

    • Artifact Control: Compound X + Receptor (NO Tracer). Causality: If Compound X is intrinsically fluorescent at 520 nm, this well will flag it, preventing a false-negative displacement reading.

  • Incubation: Add 5 µL of Receptor and 5 µL of Tracer to all wells. Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read on a TRF-compatible microplate reader. Excitation: 337 nm. Delay: 100 µs. Integration: 200 µs. Measure emission at 490 nm (Tb donor) and 520 nm (Tracer acceptor).

  • Analysis: Calculate the TR-FRET ratio (520/490 nm). Plot against log[Compound X] to derive the IC50​ .

Protocol B: NanoBRET Live-Cell Target Engagement

Objective: Quantify the intracellular binding kinetics of Compound X.

  • Cell Seeding: Transfect HEK293 cells with the NanoLuc-Target fusion plasmid. Seed at 2×104 cells/well in a 384-well white plate. Incubate for 24 hours.

  • Tracer Addition: Replace media with Opti-MEM containing the NanoBRET cell-permeable fluorescent tracer (at Kd​ concentration).

  • Compound Treatment: Add Compound X in a dose-response format.

  • Self-Validating Control (Donor-Only): Include wells with cells + Compound X + Furimazine, but without the fluorescent tracer. Causality: Some compounds directly inhibit luciferase enzymes. If Compound X quenches the 450 nm donor signal in this control well, the resulting BRET ratio drop is an artifact, not true target engagement.

  • Substrate Addition: Add Furimazine substrate (1:100 dilution) immediately prior to reading.

  • Detection: Read luminescence simultaneously at 450 nm (Donor) and 610 nm (Acceptor). Calculate the BRET ratio (610/450 nm).

AssayMechanisms cluster_TRFRET TR-FRET Mechanism cluster_BRET NanoBRET Mechanism Excitation Laser Excitation (337 nm) Tb Terbium (Tb) Donor (Long Emission Half-life) Excitation->Tb Tracer Fluorescent Tracer (Displaced) Tb->Tracer FRET (if bound) Comp 4-[(2-Phenoxyethoxy)methyl]piperidine Comp->Tracer Displaces Signal1 Decreased 520nm Emission (Time-Resolved) Tracer->Signal1 Signal Drop Substrate Furimazine Substrate NLuc NanoLuc Donor (No External Light) Substrate->NLuc Oxidation Tracer2 Fluorescent Tracer (Displaced) NLuc->Tracer2 BRET (if bound) Comp2 4-[(2-Phenoxyethoxy)methyl]piperidine Comp2->Tracer2 Displaces Signal2 Decreased BRET Ratio (Live-Cell) Tracer2->Signal2 Ratio Drop

Diagram 2: Biophysical mechanisms of TR-FRET vs. NanoBRET competitive displacement assays.

Conclusion

For the inter-laboratory validation of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, TR-FRET provides the highest statistical robustness (Z'-factor 0.82) and lowest inter-laboratory variability, making it the optimal choice for primary HTS. However, NanoBRET is an indispensable orthogonal assay, providing the necessary live-cell causality to confirm that the compound successfully penetrates the cell membrane and engages the target in a native physiological environment. Relying on a dual-modality validation approach ensures both high-throughput scalability and high-fidelity biological relevance.

References

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331–12368.[Link]

  • Boute, N., Jockers, R., & Issad, T. (2002). The use of resonance energy transfer in high-throughput screening: BRET versus FRET. Trends in Pharmacological Sciences, 23(8), 351-354.[Link]

  • Dimasi, N., et al. (2011). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (56), 3185.[Link]

Validation

Structural and Pharmacological Comparison Guide: 4-[(2-Phenoxyethoxy)methyl]piperidine Hydrochloride vs. Analogous Piperidine Derivatives

The piperidine-ether-aromatic axis is a privileged pharmacophore in central nervous system (CNS) drug discovery. Compounds containing this structural motif are routinely investigated as modulators of G-protein coupled re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine-ether-aromatic axis is a privileged pharmacophore in central nervous system (CNS) drug discovery. Compounds containing this structural motif are routinely investigated as modulators of G-protein coupled receptors (GPCRs) and intracellular chaperones. This guide provides an objective, data-driven comparison between 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride —a highly flexible, extended-linker building block—and its structurally rigid or N-alkylated analogs.

By analyzing their physicochemical properties and target binding logic, researchers can optimize lead compounds for neuroprotective and neuropsychiatric indications, specifically targeting the Sigma-1 Receptor (S1R) and Histamine H3 Receptor (H3R)[1][2].

Structural & Physicochemical Profiling

The precise placement of the piperidine nitrogen relative to the ether oxygen(s) and the terminal aromatic ring dictates both the basicity (pKa) of the pharmacophore and its conformational flexibility.

  • 4-[(2-Phenoxyethoxy)methyl]piperidine HCl (Target Compound): Features a C4-substitution with an extended, oxygen-rich linker (-CH2-O-CH2-CH2-O-). This leaves the secondary amine free to form unhindered salt bridges while providing exceptional flexibility to navigate deep, tortuous receptor pockets.

  • 4-Phenoxypiperidine HCl: A rigid, truncated analog. The direct attachment of the phenoxy group to the C4 position restricts flexibility, making it ideal for shallow binding pockets but limiting its ability to induce favorable conformational changes in complex GPCRs.

  • 1-(2-Phenoxyethyl)piperidine HCl: An N-alkylated variant. Using the basic nitrogen as the linker attachment point reduces its pKa, altering the strength of the critical aspartate salt bridge required for H3R and S1R activation[3].

Quantitative Comparison Table
Property / Metric4-[(2-Phenoxyethoxy)methyl]piperidine HCl4-Phenoxypiperidine HCl1-(2-Phenoxyethyl)piperidine HCl
Substitution Type C4-Alkylated (Extended Ether)C4-Alkylated (Direct Ether)N-Alkylated
Linker Length 5 atoms (highly flexible)1 atom (rigid)3 atoms (moderate flexibility)
Amine Status Secondary Amine (pKa ~9.5)Secondary Amine (pKa ~9.6)Tertiary Amine (pKa ~8.8)
H-Bond Acceptors 3 (2 ether oxygens + 1 amine)2 (1 ether oxygen + 1 amine)2 (1 ether oxygen + 1 amine)
Estimated LogP 2.8 - 3.22.1 - 2.42.5 - 2.9
Primary Utility S1R Agonism / H3R AntagonismNMDA Receptor ModulationS1R Agonism[1]

Pharmacological Applications & Target Binding

Sigma-1 Receptor (S1R) Modulation

S1R is an endoplasmic reticulum chaperone protein implicated in neuroprotection. High-affinity S1R ligands require a basic amine flanked by hydrophobic regions. Recent medicinal chemistry campaigns have demonstrated that phenoxyethyl piperidine derivatives, such as 4-benzyl-1-(2-phenoxyethyl)piperidine, achieve sub-nanomolar affinity ( Ki​=0.93 nM) and effectively counteract NMDA-mediated excitotoxicity and oxidative stress[1][4]. The extended 4-[(2-phenoxyethoxy)methyl] scaffold provides an additional ether oxygen, which can act as a supplementary H-bond acceptor to stabilize the ligand within the S1R binding cavity, potentially enhancing agonist efficacy.

Histamine H3 Receptor (H3R) Antagonism

The piperidine-ether-aromatic side chain is the defining pharmacophore for H3R antagonists, sharing direct structural homology with the FDA-approved narcolepsy drug [2]. Furthermore, this scaffold is utilized in dual-target therapies, such as the G9a/H3R inhibitor A-366, which attenuates neuroinflammation[2]. The C4-substituted extended linker of our target compound allows the terminal phenoxy group to reach accessory hydrophobic sub-pockets in the H3R while maintaining the critical Asp114 interaction at the basic nitrogen[3].

Mechanistic & Workflow Visualizations

SAR_Logic A Piperidine Nitrogen (Basic Center) D GPCR Aspartate Salt Bridge A->D Anchors ligand B Ether Linker (-CH2-O-CH2-CH2-O-) E Conformational Flexibility & H-Bonding B->E Orients aromatic tail C Terminal Phenoxy (Aromatic Ring) F Hydrophobic Pocket Occupation C->F Enhances affinity

Pharmacophore model illustrating the binding logic of phenoxyethoxy piperidine derivatives.

Screening_Workflow Lib Piperidine Derivative Library Bind Radioligand Binding Assay (S1R / H3R) Lib->Bind BBB PAMPA-BBB Assay (CNS Permeability) Bind->BBB Ki < 10 nM Tox SH-SY5Y Cytotoxicity (Neuroprotection) BBB->Tox Pe > 4 x 10^-6 cm/s Lead In Vivo Efficacy Models (e.g., NMDA Excitotoxicity) Tox->Lead High Cell Viability

Step-by-step screening workflow for identifying CNS-active piperidine ether therapeutics.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate these piperidine derivatives, the following self-validating experimental protocols must be utilized.

In Vitro Radioligand Binding Assay (Sigma-1 Receptor)

Causality: We utilize -pentazocine as the radioligand because it is exquisitely selective for S1R over S2R, preventing confounding affinity readouts. The assay buffer (50 mM Tris-HCl, pH 7.4) mimics physiological pH to ensure the piperidine nitrogen remains protonated, a strict requirement for forming the electrostatic salt bridge with Asp137 in the S1R binding pocket.

Step-by-Step Protocol:

  • Preparation: Homogenize rat brain tissue (or S1R-transfected CHO cells) in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the piperidine test compound (serial dilutions from 10−5 to 10−11 M).

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

Self-Validating System Criteria: The assay mandates the inclusion of a 10 µM Haloperidol control to define Non-Specific Binding (NSB). The system self-validates by calculating the Z'-factor. If Z′<0.5 , or if the Specific Binding (Total Binding minus NSB) is less than 50% of Total Binding, the plate is automatically rejected due to suspected radioligand degradation or poor membrane integrity.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: While calculated LogP provides a theoretical lipophilicity value, the extended ether linker in 4-[(2-phenoxyethoxy)methyl]piperidine introduces conformational flexibility. This flexibility allows the molecule to dynamically hide its polar surface area (PSA) via transient intramolecular hydrogen bonding. PAMPA-BBB physically measures this dynamic permeability, which static computational models often mispredict.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the porous filter membrane of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Donor/Acceptor Loading: Add 200 µL of the piperidine test compound (diluted to 50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Self-Validating System Criteria: Each assay plate must include internal standards: Verapamil (high permeability control, Pe​>15×10−6 cm/s) and Theophylline (low permeability control, Pe​<1×10−6 cm/s). If the measured Pe​ of these internal controls deviates by >15% from historical baselines, the lipid membrane integrity is deemed compromised, and the assay results are voided.

References

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. European Journal of Medicinal Chemistry.[Link]

  • The dual G9a inhibitor and histamine H3 receptor antagonist A-366 improves repetitive and social behaviors and attenuates neuroinflammation in BTBR T + tf/J mice. Translational Psychiatry (Nature).[Link]

  • Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Chemical Reviews (ACS Publications).[Link]

  • Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. Drug Design, Development and Therapy.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride. As drug development professionals, our commitment to safety and environmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just a protocol, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Important Preliminary Note: Specific safety and toxicity data for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is not extensively published. Therefore, this guidance is conservatively based on the known hazard profiles of structurally similar piperidine derivatives. It is imperative to treat this compound with the caution required for a substance with unknown but potentially significant hazards.

Hazard Assessment and Risk Profile

The core structure of this compound is a piperidine ring, a class of chemicals known for a range of potential hazards. Analysis of related piperidine derivatives indicates that this compound should be handled as a substance that is, at minimum:

  • A skin and eye irritant: Many piperidine hydrochlorides can cause skin irritation (H315) and serious eye irritation (H319).[1]

  • A potential respiratory irritant: Inhalation of dust or aerosols may lead to respiratory irritation (H335).[1]

  • A possible skin sensitizer: Some complex piperidine derivatives may cause an allergic skin reaction (H317) upon repeated contact.[2]

  • Environmentally hazardous: Certain piperidine compounds are classified as toxic to aquatic life with long-lasting effects (H411).[2] Therefore, this compound must never be disposed of down the drain.[3][4][5]

Given this profile, all waste generated, including the pure compound, solutions, and contaminated materials, must be classified and handled as hazardous chemical waste.

Mandatory Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following PPE is worn to create a primary barrier against exposure. The rationale is to prevent contact, inhalation, and ingestion.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and airborne dust.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste immediately after handling the compound.[7]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound and preparation of its waste should occur within a certified chemical fume hood to control exposure to dust and aerosols.[6]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container:

    • For solid waste (e.g., contaminated gloves, weigh boats, wipes), use a designated, puncture-resistant container with a secure lid.[9]

    • For liquid waste (e.g., unused solutions, rinsate), use a chemically compatible container, preferably made of plastic to minimize the risk of breakage.[4][5] The container must have a screw-top cap.

    • Causality: Using compatible containers prevents degradation of the container and potential leaks.[10] Keeping containers closed prevents the release of vapors and protects the lab environment.[10][11]

  • Label the Container Before Use:

    • Affix a hazardous waste tag to the container as soon as it is designated for waste accumulation.[5]

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride" .[9][10] Do not use abbreviations or chemical formulas.[10]

    • For mixed liquid waste, list all components and their approximate percentages.[10]

  • Accumulate Waste:

    • Place all materials that have come into direct contact with the compound into the appropriate solid or liquid waste container. This includes PPE, absorbent pads, and pipette tips.[6][9]

    • Empty Containers: "Empty" vials that once held the compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). This rinsate is hazardous and must be collected in the liquid chemical waste container.[6] The rinsed container can then be disposed of as contaminated solid waste.

  • Ensure Incompatibility Avoidance:

    • This waste stream must be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[12][13] Consult your institution's chemical compatibility chart for detailed guidance.[14]

Spill Management Protocol

Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert all personnel in the immediate vicinity and evacuate the area. Restrict access.[6][9]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.[9]

  • Contain the Spill:

    • For a solid powder spill , gently cover it with a non-combustible absorbent material like sand, earth, or vermiculite to prevent it from becoming airborne.[6]

    • For a liquid solution spill , surround the spill with absorbent pads or dikes and then cover the spill with the absorbent material.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Use non-sparking tools if a flammable solvent was involved.[15]

  • Decontaminate: Clean the spill area with soap and water or a suitable solvent.[9] All cleaning materials (wipes, pads) must be collected and disposed of as hazardous solid waste.[6][9]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office, regardless of the spill's size.[6]

Final Disposal and Logistics

The final stage of disposal involves preparing the waste for collection by a licensed professional.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][10] This area must be near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.[6][14]

  • Arrange for Pickup: Do not overfill waste containers; a 10% headspace is recommended to allow for expansion.[14] Once the container is full, or within 90 days of the first addition of waste, contact your institution's EHS office to schedule a waste pickup.[5][16]

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately. This tracking is a regulatory requirement to follow the waste from generation to its final treatment or disposal.[11][17]

Data Summary Table

ParameterInformation (Based on Structurally Similar Compounds)Source(s)
GHS Hazard Statements H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects.[1][2]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant.[1][2][15]
Disposal Consideration Must be disposed of as hazardous waste through a licensed contractor. Do not allow entry into drains.[1][2][18]

Disposal Workflow Diagram

G start Waste Generation (e.g., Unused chemical, Contaminated Labware) spill_check Spill or Routine Waste? start->spill_check waste_type Identify Waste Type solid_waste Protocol: Solid Waste 1. Use Labeled Solid Waste Container 2. Add Contaminated PPE, Wipes, Vials 3. Keep Container Closed waste_type->solid_waste Solid / Contaminated PPE liquid_waste Protocol: Liquid Waste 1. Use Labeled Liquid Waste Container 2. Add Solutions & Rinsate 3. Segregate from Incompatibles 4. Keep Container Closed waste_type->liquid_waste Liquid / Rinsate spill_check->waste_type Routine spill_protocol Execute Spill Management Protocol (Section 4) - Evacuate, Don PPE, Contain - Collect all materials into waste container spill_check->spill_protocol Spill storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area solid_waste->storage liquid_waste->storage spill_protocol->storage pickup Container Full or >90 Days: Contact EHS for Pickup and Complete Documentation storage->pickup

Caption: Decision workflow for the safe disposal of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride waste.

References

  • Carl ROTH. (2025, March 10). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Blazechem. (2008, October 28). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • NUS Medicine. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • NICNAS. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Antibodies. (n.d.). Piperazine Safety Data Sheet. Retrieved from [Link]

  • University of Tennessee, Knoxville EHS. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • NUS Medicine. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.